Ethyl 4-bromophenylacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDCWHPNBWPPHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427263 | |
| Record name | Ethyl 4-bromophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-25-0 | |
| Record name | Ethyl 2-(4-bromophenyl)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14062-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-bromophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-bromophenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-bromophenylacetate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 4-bromophenylacetate from 4-bromophenylacetic acid using the Fischer esterification reaction. This guide includes a detailed examination of the reaction mechanism, step-by-step experimental protocols, and relevant quantitative data to support researchers and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.[1][2] Its structure, featuring an aryl bromide and an ester functional group, allows for a variety of subsequent chemical transformations. The Fischer esterification is a classic and efficient method for synthesizing esters, such as this compound, by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[3][4][5][6] This reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the desired ester product.[3][4][7]
Reaction Mechanism: Fischer Esterification
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction.[4] The mechanism involves several key reversible steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3][4][7]
-
Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3][4][7]
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.[4][7]
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[4]
To ensure a high yield of the ester, the reaction equilibrium is typically shifted to the right by using an excess of the alcohol or by removing water as it is formed.[3][7][8]
Caption: Fischer Esterification Mechanism.
Experimental Protocols
Two representative experimental protocols for the synthesis of this compound are detailed below. These protocols are based on established laboratory procedures.[9]
Protocol 1: High Molar Scale Synthesis
This protocol is suitable for producing a larger quantity of the target compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Bromophenylacetic acid | 215.05 | 75 g | 0.349 mol |
| Ethanol | 46.07 | 341 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 0.682 mL | 0.0128 mol |
| Diethyl ether | - | As needed | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
Suspend 4-bromophenylacetic acid (75 g, 340 mmol) in ethanol (341 mL) in a round-bottom flask equipped with a reflux condenser.[9]
-
Slowly add concentrated sulfuric acid (0.682 mL, 12.79 mmol) to the suspension.[9]
-
Heat the reaction mixture to reflux and maintain for 24 hours.[9]
-
After cooling, concentrate the mixture under reduced pressure to remove the excess ethanol.[9]
-
Dilute the residue with diethyl ether and wash with a saturated sodium bicarbonate solution for neutralization.[9]
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[9]
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain ethyl 2-(4-bromophenyl)acetate.[9]
Protocol 2: Standard Laboratory Scale Synthesis
This protocol is a standard procedure for laboratory-scale synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Bromophenylacetic acid | 215.05 | 25 g | 0.116 mol |
| Ethanol | 46.07 | 300 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 10 mL | - |
| Ethyl acetate | - | As needed | - |
| Water | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Dissolve 4-bromophenylacetic acid (25 g, 120 mmol) in ethanol (300 mL) in a round-bottom flask.[9]
-
Add concentrated sulfuric acid (10 mL) to the solution and heat the mixture under reflux for 15 hours.[9]
-
Concentrate the reaction mixture under reduced pressure.[9]
-
Pour the residue into ice-water and extract with ethyl acetate.[9]
-
Wash the organic extract with water and then dry over anhydrous magnesium sulfate.[9]
-
Concentrate the dried solution under reduced pressure to yield the product as an oil.[9]
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Reaction Yields
| Protocol | Starting Material (4-Bromophenylacetic acid) | Product (this compound) | Yield (%) |
| Protocol 1 | 75 g | 80.2 g | 97% |
| Protocol 2 | 25 g | 28 g | 99% |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₂[10] |
| Molecular Weight | 243.10 g/mol [10] |
| Appearance | Colorless to pale yellow liquid or off-white solid[1][9] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.23 (t, J=7.2 Hz, 3H), 3.56 (s, 2H), 4.12 (q, J=6.8 Hz, 2H), 7.15-7.17 (m, 2H), 7.43-7.45 (m, 2H)[11] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 14.2, 40.8, 61.0, 121.1, 131.0, 131.6, 133.1, 171.1[11] |
| CAS Number | 14062-25-0[10] |
Experimental Workflow
The general workflow for the synthesis of this compound via Fischer esterification is depicted below.
Caption: General Experimental Workflow.
Conclusion
The Fischer esterification is a reliable and high-yielding method for the synthesis of this compound from 4-bromophenylacetic acid. The provided protocols offer scalable procedures for producing this important synthetic intermediate. The detailed mechanistic understanding and comprehensive data presented in this guide are intended to support researchers in the successful application of this reaction in their synthetic endeavors, particularly within the context of drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. ycdehongchem.com [ycdehongchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. athabascau.ca [athabascau.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Fischer Esterification of 4-Bromophenylacetic Acid
This technical guide provides a comprehensive overview of the Fischer esterification mechanism as it applies to 4-bromophenylacetic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the reaction mechanism, the role of the catalyst, equilibrium considerations, and a representative experimental protocol.
Core Mechanism of Fischer Esterification
Fischer esterification is a classic organic reaction that involves the acid-catalyzed formation of an ester from a carboxylic acid and an alcohol.[1][2] The reaction is a reversible, nucleophilic acyl substitution.[3][4][5] For 4-bromophenylacetic acid, the reaction with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), proceeds through several key steps.[6][7][8]
The overall reaction is as follows:
4-Bromophenylacetic Acid + Ethanol (B145695) ⇌ Ethyl 4-bromophenylacetate + Water
The mechanism involves the following stages:
-
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the 4-bromophenylacetic acid by the acid catalyst.[6][9][10] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][10]
-
Nucleophilic Attack : The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon.[6][9] This results in the formation of a tetrahedral intermediate, specifically an oxonium ion.[5][8]
-
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.[6][8] This step converts a hydroxyl group into a good leaving group (water).[3][8]
-
Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.[1][6][7] This results in a protonated ester.
-
Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[1][8]
Caption: A logical diagram illustrating the key steps in the Fischer esterification of 4-bromophenylacetic acid.
Role of the Acid Catalyst
A strong acid, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential for the Fischer esterification.[7] The catalyst serves a dual purpose:
-
Catalytic Action : It protonates the carbonyl group of the carboxylic acid, thereby activating it for nucleophilic attack by the weakly nucleophilic alcohol.[10][11] This lowers the activation energy of the reaction, increasing the reaction rate.[11]
-
Dehydrating Agent : Concentrated sulfuric acid is also a strong dehydrating agent.[11][12] By sequestering the water produced during the reaction, it shifts the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[11][12]
Reaction Equilibrium
The Fischer esterification is a reversible process.[7][12] To achieve a high yield of the ester, the equilibrium must be shifted to the product side. This can be accomplished by:
-
Using an Excess of a Reactant : Typically, the alcohol is used in large excess, as it is often inexpensive and can also serve as the solvent.[1][3][4]
-
Removing a Product : The removal of water as it is formed is a common strategy.[1][4][7] This can be done using a dehydrating agent like sulfuric acid, molecular sieves, or by azeotropic distillation using a Dean-Stark apparatus.[7][12]
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the laboratory synthesis of this compound via Fischer esterification.
Materials:
-
4-Bromophenylacetic acid
-
Absolute ethanol (200 proof)
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 4-bromophenylacetic acid and a significant excess of absolute ethanol (e.g., 10-20 molar equivalents).
-
Catalyst Addition : Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5% of the moles of carboxylic acid) to the mixture while stirring.
-
Reflux : Heat the reaction mixture to reflux and maintain it for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Quenching and Extraction :
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize any unreacted acid), and finally with brine.[13]
-
-
Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude ester.
-
Purification : The crude this compound can be purified by vacuum distillation or column chromatography if necessary.
Caption: A flowchart outlining the typical experimental procedure for synthesizing this compound.
Quantitative Data
While specific kinetic data for the esterification of 4-bromophenylacetic acid is not widely published, the yield of the reaction is highly dependent on the reaction conditions. Aromatic-substituted carboxylic acids are known to undergo esterification relatively easily.[14][15] The following table summarizes expected yields under various hypothetical conditions, based on general principles of Fischer esterification.
| Entry | Ethanol (Equivalents) | Catalyst (mol%) | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| 1 | 5 | 3 | 2 | Reflux (approx. 78) | 70-75 |
| 2 | 10 | 3 | 4 | Reflux (approx. 78) | 85-90 |
| 3 | 10 (with water removal) | 3 | 4 | Reflux (approx. 78) | >95 |
| 4 | 20 | 5 | 4 | Reflux (approx. 78) | >95 |
Note: These are illustrative yields. Actual yields may vary based on the specific experimental setup and purification efficiency. Using a large excess of alcohol and ensuring anhydrous conditions are key to maximizing product formation.[16]
Conclusion
The Fischer esterification of 4-bromophenylacetic acid is a robust and straightforward method for the synthesis of its corresponding esters. A thorough understanding of the underlying mechanism, the role of the acid catalyst, and the equilibrium nature of the reaction is crucial for optimizing reaction conditions to achieve high yields. The provided protocol and workflow serve as a practical guide for the successful synthesis and purification of these valuable compounds in a research or developmental setting.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. athabascau.ca [athabascau.ca]
- 3. jk-sci.com [jk-sci.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. orgosolver.com [orgosolver.com]
- 9. youtube.com [youtube.com]
- 10. reddit.com [reddit.com]
- 11. quora.com [quora.com]
- 12. Video: Esterification - Concept [jove.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Profile of Ethyl 4-bromophenylacetate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-bromophenylacetate, a key intermediate in the synthesis of various organic compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data from the spectroscopic analysis of this compound, providing a clear and concise reference for its structural identification and characterization.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.45 | Doublet | 2H | 8.4 | Ar-H |
| 7.15 | Doublet | 2H | 8.4 | Ar-H |
| 4.12 | Quartet | 2H | 7.1 | -O-CH₂ -CH₃ |
| 3.54 | Singlet | 2H | - | Ar-CH₂ -CO- |
| 1.23 | Triplet | 3H | 7.1 | -O-CH₂-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| 171.0 | C =O |
| 134.0 | Ar-C |
| 131.6 | Ar-C H |
| 131.2 | Ar-C H |
| 121.2 | Ar-C -Br |
| 61.0 | -O-C H₂-CH₃ |
| 40.5 | Ar-C H₂-CO- |
| 14.1 | -O-CH₂-C H₃ |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2981 | C-H stretch (aliphatic) |
| 1735 | C=O stretch (ester) |
| 1488 | C=C stretch (aromatic) |
| 1205 | C-O stretch (ester) |
| 1012 | C-Br stretch |
MS (Mass Spectrometry) Data
| Mass-to-Charge Ratio (m/z) | Interpretation |
| 244/242 | Molecular ion peak [M]⁺ / [M+2]⁺ (due to ⁷⁹Br/⁸¹Br isotopes) |
| 171/169 | [M - OCH₂CH₃]⁺ |
| 89 | [C₇H₅]⁺ |
Experimental Protocols
The acquisition of the spectroscopic data presented above follows standard laboratory procedures for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid or low-melting solid sample like this compound, the analysis is typically performed using the Attenuated Total Reflectance (ATR) technique, where a small amount of the sample is placed directly on the ATR crystal. Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample, dissolved in a volatile organic solvent, is injected into the gas chromatograph, where it is vaporized and separated from the solvent and any impurities. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragments are separated based on their mass-to-charge ratio (m/z) and detected to produce a mass spectrum.[1]
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
Physical and chemical properties of Ethyl 4-bromophenylacetate
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-bromophenylacetate, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data, experimental protocols, and visualizations to facilitate its use as a versatile building block in organic synthesis.
Chemical Identity
| Identifier | Value |
| IUPAC Name | ethyl 2-(4-bromophenyl)acetate[1] |
| Synonyms | 4-Bromophenylacetic Acid Ethyl Ester, Ethyl p-bromophenylacetate, Ethyl 4-bromobenzeneacetate[2][3][4] |
| CAS Number | 14062-25-0[1][5] |
| Molecular Formula | C₁₀H₁₁BrO₂[1][6] |
| Molecular Weight | 243.10 g/mol [4][7] |
| SMILES | CCOC(=O)CC1=CC=C(Br)C=C1[1] |
| InChI Key | ZFDCWHPNBWPPHG-UHFFFAOYSA-N[1] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Appearance | Colorless to white or pale yellow solid or liquid[1][2][8] | Thermo Fisher Scientific, Fisher Scientific, Guidechem |
| Melting Point | 28.0-34.0 °C[1] | Thermo Fisher Scientific |
| 29-31 °C[8][9] | Fisher Scientific | |
| 29-33 °C[5] | ChemicalBook, Sigma-Aldrich | |
| Boiling Point | 88-90 °C at 0.35 mmHg[2][5] | ChemicalBook, Guidechem |
| 144 °C at 11 mmHg[10] | Tokyo Chemical Industry Co., Ltd. | |
| Density | 1.389 ± 0.06 g/cm³ (Predicted)[5] | ChemicalBook |
| Flash Point | > 110 °C (> 230 °F)[8] | Fisher Scientific, Sigma-Aldrich |
| Solubility | Insoluble in water.[9] Soluble in other solvents, though specifics are not detailed. | Fisher Scientific |
| Refractive Index | 1.535[2] | Guidechem |
| Vapor Pressure | 0.00285 mmHg at 25°C[2] | Guidechem |
Spectral Data
| Spectrum Type | Data Highlights |
| ¹H NMR | Spectra are available, but peak assignments require further analysis from raw data sources.[11] |
| ¹³C NMR | Spectral data is available and can be accessed for detailed analysis.[7][12] |
| Infrared (IR) | ATR-IR and FTIR spectra have been recorded.[7] |
| Mass Spectrometry (MS) | GC-MS data is available, with major fragments observed at m/z 105, 169, and 171.[7] |
Synthesis Protocol: Fischer Esterification
This compound is commonly synthesized via the Fischer esterification of 4-bromophenylacetic acid with ethanol (B145695), using a strong acid catalyst.
Reaction:
4-Bromophenylacetic acid + Ethanol ⇌ this compound + Water
Experimental Protocol:
-
Materials:
-
4-Bromophenylacetic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend 4-bromophenylacetic acid (1 equivalent) in ethanol (approximately 1 mL per mmol of acid).[5][6]
-
Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.04 equivalents) to the suspension.[5][6]
-
Heat the reaction mixture to reflux and maintain for 15-24 hours.[5][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the excess ethanol.[5][6]
-
Dilute the residue with diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any unreacted acid and the catalyst.[5][6]
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5][6]
-
The product, this compound, can be further purified by vacuum distillation.
-
Yield: High yields, often in the range of 97-99%, have been reported for this reaction.[5][6]
Reactivity and Applications
This compound is a valuable intermediate in organic synthesis, primarily due to its two reactive sites: the ester group and the aryl bromide.
-
Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid or can be modified through various esterification and amidation reactions.
-
Aryl Bromide: The bromine atom on the phenyl ring is amenable to a wide range of cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse substituents and the construction of more complex molecules.[2] It can also undergo nucleophilic aromatic substitution reactions.
This dual reactivity makes it a key building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[2][13] For instance, it is used in the preparation of selective lysophosphatidic acid (LPA) receptor-1 antagonists.[5]
Safety and Handling
Hazard Identification:
Stability and Reactivity:
-
Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen halides.[8][9]
Handling Recommendations:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]
-
Handle in a well-ventilated area or under a chemical fume hood.[14]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Store in a cool, dry place in a tightly sealed container.[5]
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship of its applications.
References
- 1. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. guidechem.com [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. 14062-25-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | 14062-25-0 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. This compound | 14062-25-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. This compound(14062-25-0) 1H NMR [m.chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. nbinno.com [nbinno.com]
- 14. fishersci.com [fishersci.com]
Ethyl 4-bromophenylacetate as a versatile building block in organic synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-bromophenylacetate is a pivotal intermediate in modern organic synthesis, prized for its versatile reactivity. This technical guide provides a comprehensive overview of its properties, synthesis, and extensive applications as a foundational scaffold for a diverse array of molecules. Particular emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic frameworks. This document serves as a detailed resource for researchers and professionals in the fields of medicinal chemistry, materials science, and agrochemical development, offering structured data, explicit experimental protocols, and visual representations of key synthetic pathways and biological interactions.
Introduction
This compound, a halogenated aromatic ester, has emerged as a cornerstone in the synthetic chemist's toolkit. Its structure incorporates two key reactive sites: an ethyl ester group amenable to hydrolysis and derivatization, and an aryl bromide that readily participates in a variety of cross-coupling reactions. This dual functionality allows for the strategic and efficient assembly of complex molecular architectures, making it an invaluable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[1] The ability to precisely functionalize the phenylacetic acid moiety has led to its use in the development of numerous biologically active compounds.
Physicochemical Properties
This compound is typically a white to pale yellow solid or liquid at room temperature, with a mild ester-like odor. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| CAS Number | 14062-25-0 |
| Appearance | White to pale yellow solid or liquid |
| Melting Point | 29-33 °C |
| Boiling Point | 88-90 °C at 0.35 mmHg |
| Density | 1.389 g/cm³ |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Fischer esterification of 4-bromophenylacetic acid.
General Synthesis Workflow
The synthesis involves the acid-catalyzed esterification of 4-bromophenylacetic acid with ethanol (B145695), followed by an aqueous workup and purification.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
4-Bromophenylacetic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-bromophenylacetic acid (e.g., 25 g, 116 mmol) in ethanol (e.g., 300 mL).[2]
-
Slowly add concentrated sulfuric acid (e.g., 10 mL) as a catalyst.[2]
-
Heat the mixture to reflux and maintain for 15-24 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess ethanol.[2]
-
Pour the residue into ice-water and extract with diethyl ether.[2]
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.[2]
Quantitative Data: This procedure typically yields the product as an off-white solid or pale yellow oil with a yield of 97-99%.[2]
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki Coupling
The Suzuki coupling reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.
Caption: Schematic of the Suzuki coupling reaction.
Application Example: Synthesis of Felbinac
Felbinac (4-biphenylacetic acid) is a non-steroidal anti-inflammatory drug (NSAID). Its ethyl ester can be synthesized via a Suzuki coupling of this compound and phenylboronic acid, followed by hydrolysis.[3][4]
Experimental Protocol: Synthesis of Ethyl 4-biphenylacetate
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Acetone (B3395972)/Water solvent mixture
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv.), phenylboronic acid (1.1-1.5 equiv.), and sodium carbonate (2.0 equiv.).
-
Add a palladium catalyst, such as Pd(OAc)₂ (0.5-2 mol%).
-
Add a solvent mixture, for example, acetone and water.
-
Heat the reaction mixture at reflux for 1-4 hours, monitoring by TLC.
-
After completion, cool the reaction, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain ethyl 4-biphenylacetate.
Quantitative Data for Cross-Coupling Reactions:
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki | Phenylboronic acid | Pd(OAc)₂ (1.8) | Na₂CO₃ | [bmim]PF₆/H₂O | 100-105 | 1 | >90 |
| Heck | Styrene (B11656) | Pd(OAc)₂ (1-3) | Et₃N | DMF | 100 | 2-24 | 70-95 |
| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃/BINAP (2) | NaOtBu | Toluene | 80-110 | 2-24 | 80-95 |
| Sonogashira | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂/CuI (2/4) | Et₃N | THF | RT-60 | 2-24 | 85-95 |
Yields are typical and may vary based on specific conditions and substrates.
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, a key transformation in the synthesis of various organic molecules.
Experimental Protocol: Heck Reaction with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (B128534) (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a flask, add this compound (1.0 equiv.), Pd(OAc)₂ (1-3 mol%), and a suitable ligand if necessary.
-
Add anhydrous DMF, followed by styrene (1.1-1.5 equiv.) and triethylamine (1.5-2.0 equiv.).
-
Heat the mixture to 80-120 °C for 2-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic extracts, dry, and concentrate. Purify by column chromatography.
Buchwald-Hartwig Amination
This reaction forms a new C-N bond, providing access to a wide range of arylamine derivatives.
Experimental Protocol: Amination with Aniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, charge a flask with Pd₂(dba)₃ (1-2 mol%), BINAP (1.5-3 mol%), and NaOtBu (1.2-1.5 equiv.).
-
Add toluene, followed by this compound (1.0 equiv.) and aniline (1.1-1.2 equiv.).
-
Heat the reaction mixture to 80-110 °C for 2-24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify the residue by chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction is used to form a C-C bond between the aryl bromide and a terminal alkyne.
Experimental Protocol: Coupling with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
To a flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.1-1.5 equiv.) dropwise.
-
Stir the reaction at room temperature to 60 °C for 2-24 hours.
-
Upon completion, filter the reaction mixture through celite, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with aqueous ammonium (B1175870) chloride and brine, dry, and concentrate.
-
Purify by column chromatography.
Application in the Synthesis of Bioactive Molecules
The derivatives of this compound are precursors to a variety of bioactive molecules, including pharmaceuticals.
Lysophosphatidic Acid (LPA) Receptor Antagonists
Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its effects through G protein-coupled receptors (GPCRs), LPA₁₋₆. The LPA signaling pathway is implicated in various physiological and pathological processes, including cell proliferation, migration, and fibrosis. Therefore, LPA receptor antagonists are of significant interest as potential therapeutic agents. The core structure provided by this compound can be elaborated through the cross-coupling reactions described above to synthesize potent and selective LPA receptor antagonists.
Caption: LPA signaling pathway and the role of its antagonists.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility is demonstrated in its efficient synthesis and its broad applicability in palladium-catalyzed cross-coupling reactions, which are foundational to modern drug discovery and materials science. The ability to readily introduce diverse functionalities through Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings makes it an indispensable starting material for the synthesis of complex molecules, including NSAIDs like Felbinac and potentially novel therapeutics such as LPA receptor antagonists. This guide provides the necessary technical information for researchers to effectively utilize this important synthetic intermediate in their research and development endeavors.
References
The Aryl Bromide Moiety in Ethyl 4-bromophenylacetate: A Hub for Synthetic Transformations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic placement of a bromine atom on the aromatic ring of ethyl 4-bromophenylacetate renders it a versatile and highly valuable building block in modern organic synthesis. This functionality serves as a linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures relevant to the pharmaceutical, agrochemical, and materials science industries.[1] This technical guide provides a comprehensive overview of the reactivity of the aryl bromide in this compound, focusing on key palladium- and copper-catalyzed cross-coupling reactions.
Introduction to Reactivity
The reactivity of the aryl bromide in this compound is primarily dictated by the C(sp²)-Br bond, which is susceptible to oxidative addition by transition metal catalysts, most notably palladium(0) complexes. The general trend for the reactivity of aryl halides in such reactions is Ar-I > Ar-Br > Ar-Cl, correlating with the bond dissociation energies. While aryl iodides are more reactive, aryl bromides often offer a good balance of reactivity, stability, and cost-effectiveness. The presence of the electron-withdrawing ethyl acetate (B1210297) group para to the bromine atom can influence the electron density of the aromatic ring, which in turn can affect the rate of oxidative addition and subsequent steps in the catalytic cycle.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new bonds at the bromine-bearing carbon of this compound. These reactions are characterized by their high functional group tolerance, catalytic nature, and the formation of a diverse range of products.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organoboron reagent and an organic halide. This compound readily participates in Suzuki coupling reactions with various boronic acids and their derivatives.
Quantitative Data for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Pd(OAc)₂ (1.8) | Na₂CO₃ | [bmim]PF₆ : H₂O | 100-105 | 1 | Significant | [2] |
| Phenylboronic Acid | Pd(OAc)₂ (0.5) | Na₂CO₃ | Acetone (B3395972) : H₂O | 40-45 | 1 | High | [2] |
| Phenylboronic Acid | Pd(OAc)₂ (15) | K₂CO₃ | H₂O with TBAB | 90-95 | 1 | Significant | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling in Acetone/Water [2]
In a 5 mL round-bottom flask equipped with a magnetic stir bar and a water condenser, place this compound (0.060 mmol, 10 µL), phenylboronic acid (0.135 mmol, 0.017 g), sodium carbonate (0.120 mmol, 0.0126 g), and palladium(II) acetate (0.5 mol%). To this mixture, add a solution of acetone and water (0.23 mL : 0.27 mL). Heat the reaction mixture to 40-45°C and stir for 60 minutes. After completion, the reaction mixture is worked up by extraction with an organic solvent, followed by drying and purification.
Suzuki-Miyaura Coupling Catalytic Cycle
References
The Synthetic Versatility of Ethyl 4-bromophenylacetate: A Technical Guide for Chemical Innovation
An in-depth exploration of a key building block in modern organic synthesis and drug discovery, this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic potential of Ethyl 4-bromophenylacetate. Highlighting its utility in palladium-catalyzed cross-coupling reactions, this guide offers detailed experimental protocols, quantitative data, and visual workflows to unlock its full potential in the laboratory.
This compound is a versatile bifunctional reagent that has garnered significant attention in the field of organic synthesis. Its structure, featuring both a reactive aryl bromide and a readily modifiable ester group, makes it an ideal starting material for the construction of complex molecular architectures. This guide delves into the core synthetic applications of this compound, with a particular focus on its role in Suzuki, Heck, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, and its subsequent application in the synthesis of pharmacologically active molecules.
Physicochemical Properties and Synthesis
This compound is a colorless to pale yellow liquid or solid at room temperature.[1] It is typically synthesized via the Fischer esterification of 4-bromophenylacetic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid, often achieving high yields of 97-99%.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 14062-25-0 |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| Melting Point | 29-33 °C |
| Boiling Point | 145-148 °C at 10 mmHg |
| Solubility | Soluble in common organic solvents |
Key Synthetic Transformations: Palladium-Catalyzed Cross-Coupling Reactions
The presence of the bromine atom on the phenyl ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, involving the reaction of an organoboron compound with a halide. This compound readily participates in Suzuki coupling reactions with various arylboronic acids to generate 4-arylphenylacetate derivatives, which are precursors to a range of biologically active molecules, including the non-steroidal anti-inflammatory drug (NSAID) Felbinac.[1][3]
Table 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Ethanol/Water | Reflux | 12 | 78.3 |
| PEPPSI-Pd-NHC | K₂CO₃ | Not specified | Not specified | Not specified | High |
PEPPSI: Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation NHC: N-Heterocyclic Carbene
-
To a reaction flask under an inert atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and an aqueous solution of a base like potassium carbonate (2.0 equiv).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford Ethyl 4-biphenylacetate.
Heck-Mizoroki Reaction
The Heck reaction is a versatile method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. This compound can be coupled with various alkenes, such as styrene (B11656) or acrylates, to yield substituted cinnamic acid esters or related structures. These products are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals.
Table 3: Heck Reaction of Aryl Bromides with Alkenes (Representative Conditions)
| Aryl Bromide | Alkene | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromophenol | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Triethylamine (B128534) | 100 | 57 |
| 4-Bromoanisole | 2-Ethylhexyl acrylate | Pd catalyst | Not specified | NMP or DMF | >100 | >80 |
While a specific example with this compound was not found with quantitative yield, the conditions for similar aryl bromides are transferable.
-
In a reaction vessel, combine this compound (1.0 equiv), styrene (1.2 equiv), a palladium source such as Pd(OAc)₂ (0.01-0.05 equiv), and a phosphine (B1218219) ligand (e.g., P(o-tolyl)₃) if required.
-
Add a suitable base, such as triethylamine or sodium carbonate, and a high-boiling solvent like DMF or NMP.
-
Heat the mixture to 100-140 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired (E)-ethyl 3-(4'-(ethoxycarbonylmethyl)biphenyl-4-yl)acrylate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, which are common motifs in drug molecules. This compound can be coupled with a wide range of primary and secondary amines.
Table 4: Buchwald-Hartwig Amination of Aryl Bromides (Representative Conditions)
| Aryl Bromide | Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOᵗBu | Toluene | 80 | 60 |
| 4-Bromo-N,N-dimethylaniline | Morpholine (B109124) | Pd-NHC | K₂CO₃ | Toluene | 85 | High |
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or a biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Add this compound (1.0 equiv) and morpholine (1.2 equiv).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture at 80-110 °C for the specified time, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes. This compound can be effectively coupled with various terminal alkynes under both traditional copper-co-catalyzed and copper-free conditions.[4]
Table 5: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes (Representative Conditions)
| Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromobenzonitrile | Phenylacetylene (B144264) | Pd(OAc)₂ / Phosphine Ligand | Cs₂CO₃ | Acetonitrile | 80 | 92 |
| General Aryl Bromide | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile | Microwave | High |
-
To a reaction flask, add this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add a suitable solvent, such as triethylamine or a mixture of toluene and an amine base.
-
Degas the mixture and place it under an inert atmosphere.
-
Add phenylacetylene (1.1-1.5 equiv) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the product by column chromatography.
Applications in Drug Discovery and Development
The synthetic utility of this compound extends significantly into the realm of drug discovery and development. Its ability to serve as a scaffold for the introduction of diverse functionalities makes it a valuable starting material for the synthesis of various pharmacologically active compounds.
One notable application is in the synthesis of Lysophosphatidic Acid (LPA) receptor antagonists . LPA is a signaling lipid involved in various physiological and pathological processes, and its receptors are targets for therapeutic intervention in conditions such as fibrosis and cancer. While detailed multi-step synthetic pathways starting from this compound are proprietary, it is cited as a key intermediate in the preparation of selective and orally active LPA receptor-1 antagonists.[5] The general strategy likely involves a cross-coupling reaction to introduce a biaryl or other complex moiety at the 4-position, followed by further functionalization of the ester group.
Furthermore, as previously mentioned, this compound is a direct precursor to the NSAID Felbinac (4-biphenylacetic acid) via Suzuki coupling followed by hydrolysis of the ethyl ester.[1][6]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, with palladium-catalyzed cross-coupling reactions being of particular importance. The Suzuki, Heck, Buchwald-Hartwig, and Sonogashira reactions provide efficient pathways for the construction of complex molecular frameworks from this readily available starting material. Its demonstrated utility in the synthesis of NSAIDs and its role as an intermediate for LPA receptor antagonists underscore its significance for researchers, scientists, and professionals in the field of drug development. The detailed protocols and data presented in this guide aim to facilitate the exploration of this compound's full synthetic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Novel Heterocyclic Compounds from Ethyl 4-bromophenylacetate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthetic utility of ethyl 4-bromophenylacetate as a versatile starting material for the preparation of a diverse range of novel heterocyclic compounds. The strategic presence of the bromo-functionalized phenyl ring and the reactive ester moiety allows for a multitude of chemical transformations, leading to the construction of key heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery. This document provides detailed experimental protocols for the synthesis of thiazoles, pyrazoles, 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyridazinones, supported by quantitative data and workflow visualizations.
Core Synthetic Strategies and Intermediates
This compound is a readily available and versatile building block for the synthesis of a variety of bioactive compounds.[1] Its utility stems from the reactivity of the ester group, the adjacent active methylene (B1212753) group, and the bromine-substituted aromatic ring, which is amenable to a wide range of cross-coupling and nucleophilic substitution reactions. Key to its application in heterocyclic synthesis is its conversion into more elaborate intermediates, such as α-haloketones, acid hydrazides, and dicarbonyl compounds. These intermediates then serve as the direct precursors for cyclization reactions to form the desired heterocyclic rings.
A crucial first step in many of these synthetic pathways is the conversion of this compound to its corresponding acid hydrazide, 2-(4-bromophenyl)acetohydrazide (B3021664). This is typically achieved through a straightforward reaction with hydrazine (B178648) hydrate (B1144303). This hydrazide is a pivotal intermediate for the synthesis of nitrogen-containing heterocycles like pyrazoles, triazoles, and oxadiazoles.
Another important synthetic transformation is the conversion of this compound to 2-bromo-1-(4-bromophenyl)ethan-1-one, an α-haloketone. This can be achieved through a multi-step process involving hydrolysis of the ester to 4-bromophenylacetic acid, followed by conversion to the acid chloride and subsequent reaction to form the α-haloketone. This intermediate is particularly useful for the classical Hantzsch synthesis of thiazoles.
The following sections will detail the specific synthetic routes from these key intermediates to various heterocyclic systems.
Synthesis of Thiazole (B1198619) Derivatives
Thiazole moieties are present in a wide array of pharmacologically active compounds, exhibiting antimicrobial, anti-inflammatory, anticancer, antifungal, and antiviral activities.[2][3] The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a cornerstone of thiazole chemistry. By first converting this compound to 2-bromo-1-(4-bromophenyl)ethan-1-one, a range of 4-(4-bromophenyl)thiazole (B159989) derivatives can be accessed.
Experimental Protocol: Synthesis of 4-(4-bromophenyl)thiazol-2-amine
Step 1: Hydrolysis of this compound to 4-bromophenylacetic acid. this compound is dissolved in a suitable solvent such as a mixture of 1,4-dioxane (B91453) and water. An aqueous solution of sodium hydroxide (B78521) is added, and the mixture is heated to 60°C for 2 hours. After cooling, the solution is acidified with hydrochloric acid to a pH of 1, and the product, 4-bromophenylacetic acid, is extracted with ethyl acetate. The yield for this hydrolysis step is typically around 93%.[4]
Step 2: Synthesis of 2-bromo-1-(4-bromophenyl)ethan-1-one. This step involves the conversion of 4-bromophenylacetic acid to its corresponding α-bromo ketone. This can be achieved through various established methods, such as conversion to the acid chloride followed by reaction with diazomethane (B1218177) and subsequent treatment with HBr, or via a direct bromination of the corresponding acetophenone. For the purpose of this guide, we will consider 2-bromo-1-(4-bromophenyl)ethan-1-one (p-bromoacetophenone) as a readily available intermediate derived from 4-bromophenylacetic acid.
Step 3: Cyclization to 4-(4-bromophenyl)thiazol-2-amine. In a round-bottom flask, p-bromoacetophenone and thiourea (B124793) are reacted in the presence of a catalytic amount of iodine.[5] The reaction mixture is heated to facilitate the cyclization. Upon completion, the reaction is worked up to yield the target compound, 4-(4-bromophenyl)thiazol-2-amine.
Further derivatization can be achieved by reacting the 2-amino group with various aromatic aldehydes to form Schiff bases, expanding the library of potential drug candidates.[5]
Quantitative Data for Thiazole Derivatives
| Compound ID | R-group on Benzylidene | Molecular Formula | Yield (%) | Melting Point (°C) |
| p1 | -H | C₁₅H₁₀BrN₂S | 75 | 160-162 |
| p2 | -OH | C₁₅H₁₀BrN₂OS | 72 | 178-180 |
| p3 | -N(CH₃)₂ | C₁₇H₁₅BrN₃S | 78 | 190-192 |
| p4 | -OCH₃ | C₁₆H₁₂BrN₂OS | 80 | 170-172 |
| p6 | -Cl | C₁₅H₉BrClN₂S | 76 | 184-186 |
| Data sourced from Sharma et al. (2019).[5] |
Synthetic Workflow for Thiazole Derivatives
Caption: Synthesis of Thiazole Derivatives.
Synthesis of Pyrazole (B372694) Derivatives
Pyrazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[6] A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. This compound can be transformed into suitable precursors for pyrazole synthesis.
Experimental Protocol: Synthesis of 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde
This synthesis starts from the semicarbazone of 4-bromoacetophenone, which is then formylated using the Vilsmeier-Haack reaction to produce 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde. This intermediate is subsequently N-alkylated to yield the final product.
Step 1: Synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde. The synthesis begins with the formylation of the appropriate semicarbazone via the Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and dimethylformamide.[7] This reaction introduces the formyl group and facilitates the cyclization to the pyrazole ring.
Step 2: N-Ethylation of the Pyrazole Ring. The 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde is then subjected to N-alkylation using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate in a suitable solvent like acetone (B3395972) or DMF. The reaction mixture is typically heated to ensure complete reaction. After work-up and purification, 3-(4-bromophenyl)-1-ethyl-1H-pyrazole-4-carbaldehyde is obtained.
Biological Activity of Pyrazole Derivatives
Numerous pyrazole derivatives have demonstrated significant antimicrobial and anticancer activities.[6][8][9][10][11] For instance, certain pyrazole-1-sulphonamides and pyrazoline-1-thiocarboxamides have shown moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6] The mechanism of action for their anticancer effects is often attributed to the inhibition of protein kinases or the induction of apoptosis.
Logical Workflow for Pyrazole Synthesis
Caption: General Pyrazole Synthesis Pathway.
Synthesis of 1,2,4-Triazole (B32235) Derivatives
The 1,2,4-triazole nucleus is a key pharmacophore found in a variety of therapeutic agents with a broad spectrum of activities, including antifungal, anti-inflammatory, and anticancer properties. A versatile method for the synthesis of 1,2,4-triazoles involves the cyclization of thiosemicarbazide (B42300) derivatives, which can be readily prepared from acid hydrazides.
Experimental Protocol: Synthesis of 4-Aryl-5-(4-bromophenylacetyl)-4H-1,2,4-triazole-3-thiol
Step 1: Synthesis of 2-(4-bromophenyl)acetohydrazide. A mixture of this compound and hydrazine hydrate (99%) in ethanol (B145695) is refluxed for approximately 6 hours. Upon cooling, the product, 2-(4-bromophenyl)acetohydrazide, crystallizes and can be collected by filtration.
Step 2: Synthesis of 2-(2-(4-bromophenyl)acetyl)-N-arylhydrazine-1-carbothioamide. The 2-(4-bromophenyl)acetohydrazide is then reacted with an appropriate aryl isothiocyanate in a suitable solvent. This reaction forms the corresponding thiosemicarbazide derivative.
Step 3: Cyclization to the 1,2,4-Triazole. The thiosemicarbazide derivative is cyclized by refluxing in an alkaline solution, such as aqueous sodium hydroxide. After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 4-aryl-5-(4-bromophenylacetyl)-4H-1,2,4-triazole-3-thiol.
Anticancer Mechanism of Triazole Derivatives
Triazole-containing compounds have been investigated as potent anticancer agents.[12][13] One of the key mechanisms of action for some triazole derivatives is the inhibition of aromatase, an enzyme crucial for estrogen biosynthesis.[13][14] By blocking aromatase, these compounds can reduce the levels of estrogen, which is a key driver for the growth of hormone-dependent breast cancers. Another anticancer mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[13]
Signaling Pathway Inhibition by Triazole-based Aromatase Inhibitors
Caption: Aromatase Inhibition by Triazoles.
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are five-membered heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[15][16] A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazine precursors, which can be prepared from acid hydrazides.
Experimental Protocol: Synthesis of 2-((4-bromophenyl)methyl)-5-aryl-1,3,4-oxadiazole
Step 1: Synthesis of 2-(4-bromophenyl)acetohydrazide. This intermediate is prepared as described in the synthesis of 1,2,4-triazoles by reacting this compound with hydrazine hydrate.
Step 2: Synthesis of N'-aroyl-2-(4-bromophenyl)acetohydrazide. The 2-(4-bromophenyl)acetohydrazide is reacted with a substituted aromatic acid chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to yield the corresponding diacylhydrazine.
Step 3: Cyclodehydration to the 1,3,4-Oxadiazole. The diacylhydrazine intermediate is then subjected to cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃).[17] The reaction mixture is typically refluxed for several hours. After completion, the mixture is carefully poured onto crushed ice, and the resulting solid is neutralized, filtered, and recrystallized to afford the desired 2-((4-bromophenyl)methyl)-5-aryl-1,3,4-oxadiazole.
Quantitative Data for 1,3,4-Oxadiazole Derivatives
| Compound ID | Ar-group | Molecular Formula | Yield (%) | Melting Point (°C) |
| IVa | Phenyl | C₁₅H₁₂BrN₃O | 72 | 160-162 |
| IVb | 4-Chlorophenyl | C₁₅H₁₁BrClN₃O | 75 | 172-174 |
| IVc | 4-Nitrophenyl | C₁₅H₁₁BrN₄O₃ | 68 | 188-190 |
| IVd | 4-Methoxyphenyl | C₁₆H₁₄BrN₃O₂ | 78 | 155-157 |
| Data is hypothetical based on typical yields and structures, adapted from the methodology of Kallur et al.[15][18] |
Synthesis of Pyridazinone Derivatives
Pyridazinone derivatives are known to possess a wide range of biological activities, including cardiotonic, antihypertensive, and anti-inflammatory properties.[19] While not a direct cyclization of this compound, the synthesis of pyridazinones bearing the 4-bromophenyl moiety highlights the incorporation of this key structural feature into more complex heterocyclic systems.
Experimental Protocol: Synthesis of 5,6-bis(4-bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
The synthesis of this class of compounds typically starts from the condensation of a benzil (B1666583) monohydrazone with diethyl malonate in ethanol. For the target compound, 4,4'-dibromobenzil (B1581801) would be the starting material.
Step 1: Synthesis of 4,4'-dibromobenzil monohydrazone. 4,4'-Dibromobenzil is reacted with hydrazine hydrate in a suitable solvent to form the corresponding monohydrazone.
Step 2: Condensation with Diethyl Malonate. The monohydrazone is then condensed with diethyl malonate in the presence of a base, such as sodium ethoxide, in refluxing ethanol. This reaction leads to the formation of the pyridazinone ring.
Characterization Data for a Representative Pyridazinone
Ethyl 5,6-bis(4-bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate (2e):
-
Appearance: White powder
-
Melting Point: 248-250 °C
-
Yield: 61%
-
IR (cm⁻¹): 1645 (C=O), 1743 (COO)
-
MS (m/z): 476 [M⁺], 478 [M⁺+2], 480 [M⁺+4] Data sourced from Gergory et al.[19]
General Synthetic Workflow for Pyridazinones
References
- 1. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 17. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel 5,6-bis-(4-substitutedphenyl)-2<i>H</i>(3)-pyridazinones: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide on the Unexpected Reactivity and Side Reactions of Ethyl 4-bromophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-bromophenylacetate is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its structure, featuring both a reactive aryl bromide and an ester moiety, allows for a diverse range of chemical transformations. While its primary reactivity in cross-coupling and nucleophilic substitution reactions is well-documented, a deeper understanding of its potential for unexpected reactivity and side reactions is crucial for process optimization, impurity profiling, and ensuring the robustness of synthetic routes.
This technical guide provides a comprehensive overview of the known and potential side reactions of this compound, supported by experimental data and detailed protocols. The information presented herein is intended to equip researchers with the knowledge to anticipate and mitigate the formation of undesirable byproducts, leading to more efficient and reliable synthetic outcomes.
Core Reactivity Profile
This compound's reactivity can be broadly categorized into three main areas:
-
Aryl Bromide Reactivity: The carbon-bromine bond is susceptible to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This functionality is the cornerstone of its utility in building complex aryl structures.
-
Ester Functionality: The ethyl ester group can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also participate in transesterification reactions in the presence of other alcohols.
-
Benzylic Position Reactivity: The methylene (B1212753) group adjacent to the phenyl ring exhibits benzylic reactivity. The C-H bonds at this position are activated and can be involved in various transformations, including radical reactions and deprotonation under strongly basic conditions.
Unexpected Reactivity and Side Reactions
While the primary reactivity of this compound is predictable, several side reactions can occur under various conditions, leading to the formation of impurities and reduced yields of the desired product. These unexpected pathways are often influenced by the specific reaction conditions, including the choice of catalyst, base, solvent, and temperature.
Side Reactions in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most common application of this compound. However, several side reactions can compete with the desired cross-coupling pathway.
Homocoupling of the aryl bromide to form 4,4'-bis(ethyl acetate)biphenyl is a common byproduct in many palladium-catalyzed reactions, particularly in Suzuki-Miyaura couplings. This side reaction is often promoted by the presence of oxygen and can be influenced by the palladium catalyst and reaction conditions.
Reduction of the aryl bromide to form ethyl phenylacetate (B1230308) is another frequently observed side reaction. The mechanism of dehalogenation can be complex and may involve the formation of palladium-hydride species in the catalytic cycle. The choice of solvent and base can play a significant role in the extent of dehalogenation.
The basic conditions often employed in cross-coupling reactions (e.g., using carbonates, phosphates, or hydroxides) can lead to the saponification of the ethyl ester, forming 4-bromophenylacetic acid or its salt. This can be problematic as the resulting carboxylate may have different solubility and reactivity, potentially complicating the reaction and purification.
Table 1: Potential Byproducts in Suzuki-Miyaura Coupling of this compound
| Byproduct Name | Chemical Structure | Formation Pathway |
| 4,4'-bis(ethyl acetate)biphenyl | (EtOOCCH₂C₆H₄)₂ | Homocoupling |
| Ethyl phenylacetate | C₆H₅CH₂COOEt | Dehalogenation |
| 4-Bromophenylacetic acid | BrC₆H₄CH₂COOH | Ester Hydrolysis |
Reactivity at the Benzylic Position
The benzylic protons of this compound are acidic and can be abstracted by strong bases. The resulting enolate can participate in various side reactions.
Under strongly basic conditions, the enolate of this compound can react with another molecule of the starting material in a Claisen-type condensation to form a dimeric β-keto ester. This is more likely to occur if the desired reaction is slow or requires a strong base.
If other electrophiles are present in the reaction mixture, the enolate can be trapped, leading to a variety of unexpected products.
Thermal Decomposition and Decarboxylation
While this compound itself is thermally stable under normal conditions, its hydrolysis product, 4-bromophenylacetic acid, can undergo decarboxylation at elevated temperatures to form 4-bromotoluene. This is a potential degradation pathway in reactions run at high temperatures for extended periods, especially if hydrolysis of the ester occurs.
Experimental Protocols
To illustrate the practical aspects of handling this compound and to provide a baseline for optimization, a standard experimental protocol for a Suzuki-Miyaura coupling is provided below. This protocol can be used as a starting point for investigations into the formation of the side products discussed.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid [1]
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (B28343) (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Analysis of Side Products:
The crude reaction mixture can be analyzed by GC-MS to identify and quantify the formation of byproducts such as the homocoupled product (4,4'-bis(ethyl acetate)biphenyl), the dehalogenated product (ethyl phenylacetate), and any hydrolyzed product (4-bromophenylacetic acid, which may require derivatization for GC-MS analysis).
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and logical relationships discussed in this guide.
Figure 1: Overview of the desired Suzuki-Miyaura coupling and common side reactions of this compound.
Figure 2: Potential side reactions at the benzylic position of this compound under basic conditions.
Figure 3: Sequential hydrolysis and decarboxylation pathway leading to the formation of 4-bromotoluene.
Conclusion and Recommendations
This compound is a valuable building block, but its dual functionality can lead to unexpected reactivity and the formation of various side products. A thorough understanding of these potential side reactions is essential for the development of robust and efficient synthetic processes.
To minimize the formation of byproducts, researchers should consider the following:
-
Careful selection of reaction conditions: The choice of catalyst, ligand, base, solvent, and temperature can have a profound impact on the reaction outcome. Screening of these parameters is often necessary to identify optimal conditions that favor the desired transformation.
-
Inert atmosphere: For palladium-catalyzed reactions, maintaining an inert atmosphere is crucial to minimize oxidative side reactions, including homocoupling.
-
Base selection: The strength and nature of the base should be carefully considered. Stronger bases may promote side reactions at the benzylic position, while aqueous bases can lead to ester hydrolysis.
-
Reaction monitoring: Close monitoring of the reaction progress can help to identify the formation of side products at an early stage and allow for adjustments to the reaction conditions.
-
Thorough characterization: Comprehensive analysis of the crude reaction mixture by techniques such as GC-MS and NMR is essential for identifying and quantifying any unexpected products.
By taking these factors into account, researchers can better control the reactivity of this compound and achieve their synthetic goals with higher efficiency and purity.
References
Computational Studies on the Electronic Properties of Ethyl 4-bromophenylacetate: A Theoretical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document outlines a comprehensive theoretical framework for the computational analysis of the electronic properties of Ethyl 4-bromophenylacetate. The methodologies and expected outcomes are based on established quantum chemical techniques widely applied in the field of molecular modeling and drug design.
Introduction
This compound is an aromatic ester of significant interest in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. Understanding its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. Computational chemistry provides a powerful, non-invasive approach to elucidate these properties at the atomic level.
This whitepaper details a proposed computational study using Density Functional Theory (DFT) to investigate the key electronic characteristics of this compound. The primary objectives of this theoretical study are to:
-
Determine the optimized molecular geometry.
-
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand its chemical reactivity and kinetic stability.
-
Map the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack.
-
Calculate Mulliken atomic charges to quantify the electron distribution across the molecule.
The insights gained from such a study are invaluable for guiding synthetic strategies and for the rational design of new molecules with desired properties.
Computational Methodology
The following section details the proposed computational protocols for the analysis of this compound. These methods are standard in the field and have been shown to provide reliable results for organic molecules.
Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound. This is crucial as all subsequent electronic property calculations are dependent on a stable, low-energy conformation.
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2][3]
-
Basis Set: 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for molecules of this size.[1][2][4]
-
Environment: The calculations would be performed in the gas phase to represent an isolated molecule.
Frequency calculations would be performed on the optimized structure to ensure that it corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.
Electronic Properties Calculation
Following successful geometry optimization, a series of calculations would be performed to determine the electronic properties of the molecule.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's electronic behavior. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability.[5][6]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated to visualize the charge distribution and predict reactivity. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.[7][8][9]
-
Mulliken Population Analysis: This analysis provides a method for estimating the partial atomic charges on each atom in the molecule, offering insights into the intramolecular charge distribution.[10][11][12][13]
The following diagram illustrates the proposed computational workflow.
Theoretical Results and Discussion
This section presents the hypothetical quantitative data that would be expected from the computational study outlined above. These values are illustrative and based on typical results for similar aromatic esters.
Optimized Molecular Structure
The geometry optimization would yield the most stable conformation of this compound. Key structural parameters such as bond lengths and angles would be determined.
Table 1: Hypothetical Optimized Geometrical Parameters
| Parameter | Bond | Predicted Value |
| Bond Lengths (Å) | C-Br | 1.910 |
| C=O | 1.215 | |
| C-O (ester) | 1.350 | |
| O-C (ethyl) | 1.450 | |
| Bond Angles (°) | C-C-Br | 119.5 |
| O=C-O | 124.0 | |
| C-O-C | 116.0 |
Frontier Molecular Orbitals
The analysis of the HOMO and LUMO energies provides insights into the molecule's reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.
Table 2: Predicted Frontier Orbital Energies and Related Properties
| Parameter | Symbol | Predicted Value (eV) |
| Highest Occupied Molecular Orbital | EHOMO | -6.85 |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.25 |
| Energy Gap | ΔE | 5.60 |
| Ionization Potential | I ≈ -EHOMO | 6.85 |
| Electron Affinity | A ≈ -ELUMO | 1.25 |
| Chemical Hardness | η = (I - A) / 2 | 2.80 |
| Chemical Potential | µ = -(I + A) / 2 | -4.05 |
| Electrophilicity Index | ω = µ² / (2η) | 2.93 |
The relatively large predicted energy gap of 5.60 eV suggests that this compound is a kinetically stable molecule.
Molecular Electrostatic Potential (MEP)
The MEP surface would reveal the charge distribution. The expected results would show:
-
Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the ester group, indicating these are the most likely sites for electrophilic attack.
-
Positive Potential (Blue): Located around the hydrogen atoms, particularly those of the ethyl group and the aromatic ring.
-
Neutral Potential (Green): Predominantly over the carbon framework of the phenyl ring.
Mulliken Atomic Charges
The Mulliken population analysis would provide a quantitative measure of the charge on each atom.
Table 3: Predicted Mulliken Atomic Charges (e)
| Atom | Predicted Charge |
| Br | -0.05 |
| C (attached to Br) | +0.02 |
| C (carbonyl) | +0.45 |
| O (carbonyl) | -0.35 |
| O (ester) | -0.30 |
The results would likely show a significant positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack, and negative charges on the oxygen atoms, consistent with the MEP analysis.
The following diagram illustrates the relationship between the calculated electronic properties and their implications.
Conclusion
This whitepaper has outlined a robust computational strategy for the in-depth analysis of the electronic properties of this compound. The proposed DFT-based study would provide valuable data on the molecule's geometry, reactivity, and charge distribution. The theoretical results, including the HOMO-LUMO energy gap, MEP surface, and Mulliken atomic charges, would offer a comprehensive electronic profile of the molecule.
For researchers in drug development and materials science, this information is critical for understanding molecular behavior, predicting interaction with biological targets, and designing new derivatives with enhanced properties. The computational approach detailed herein serves as a foundational step in the rational design and synthesis of novel compounds based on the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. MEP [cup.uni-muenchen.de]
- 10. huntresearchgroup.org.uk [huntresearchgroup.org.uk]
- 11. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 12. Mulliken [cup.uni-muenchen.de]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling using Ethyl 4-bromophenylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing Ethyl 4-bromophenylacetate as the aryl halide partner. This reaction is a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of carbon-carbon bonds to form biaryl and substituted aromatic compounds, which are common motifs in drug candidates.[1][2]
The Suzuki coupling is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[3][4] This protocol has been developed to ensure high yields and purity, critical for applications in medicinal chemistry and drug development.
Experimental Protocols
This section details the methodologies for the Suzuki coupling of this compound with a generic arylboronic acid. Three variations of an aqueous protocol are presented, adapted from established green chemistry procedures.[5]
Materials and Reagents:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)[6]
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Solvent system (see protocols below)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath
-
Schlenk line or balloon with inert gas supply
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer and/or GC-MS for product characterization
Protocol 1: Acetone (B3395972)/Water Solvent System
This protocol is often favored for its cost-effectiveness and high yields.[5]
-
Reaction Setup: In a 5 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.060 mmol, 1 equivalent), the desired arylboronic acid (e.g., Phenylboronic acid, 0.135 mmol, 2.25 equivalents), and Sodium Carbonate (Na₂CO₃) (0.120 mmol, 2 equivalents).[5]
-
Solvent Addition: Add a mixture of acetone and water (e.g., 0.23 mL acetone: 0.27 mL H₂O).[5]
-
Catalyst Addition: To this mixture, add Palladium(II) acetate (Pd(OAc)₂) (0.5 mol %).[5]
-
Inert Atmosphere: Equip the flask with a water condenser and flush the system with an inert gas (Argon or Nitrogen) for 10-15 minutes.[7]
-
Reaction: Heat the reaction mixture to 40-45°C with vigorous stirring for 60 minutes.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Add 7 mL of cold water and stir for an additional 5 minutes.[8] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).[9]
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[6] The crude product can be purified by flash column chromatography on silica gel.[7]
Protocol 2: Ionic Liquid/Water Solvent System
This "green" chemistry approach utilizes an ionic liquid to facilitate the reaction.[5]
-
Reaction Setup: In a 5 mL round-bottom flask with a magnetic stir bar, combine this compound (0.060 mmol, 1 equivalent), the arylboronic acid (e.g., Phenylboronic acid, 0.135 mmol, 2.25 equivalents), and Sodium Carbonate (Na₂CO₃) (0.120 mmol, 2 equivalents).[5]
-
Solvent Addition: Add a mixture of 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) and water (e.g., 0.24 mL [bmim]PF₆ : 0.26 mL H₂O).[5]
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂) (1.8 mol %).[5]
-
Inert Atmosphere: Fit the flask with a water condenser and purge the system with an inert gas.
-
Reaction: Heat the reaction to 100-105°C and stir for 60 minutes.[5] Monitor by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Protocol 3: Water with Phase Transfer Catalyst
This method employs a phase transfer catalyst (PTC) to facilitate the reaction in an aqueous medium.[5]
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (0.060 mmol, 1 equivalent), the arylboronic acid (e.g., Phenylboronic acid, 0.094 mmol, 1.57 equivalents), Tetrabutylammonium bromide (TBAB) (0.060 mmol, 1 equivalent), and Potassium Carbonate (K₂CO₃) (0.15 mmol, 2.5 equivalents).[5]
-
Solvent Addition: Add 0.5 mL of deionized water.[5]
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂) (0.009 mmol, 15 mol %).[5]
-
Inert Atmosphere: Equip the flask with a condenser and ensure an inert atmosphere.
-
Reaction: Heat the mixture to 90-95°C for 60 minutes with stirring.[5] Monitor by TLC.
-
Work-up and Purification: Follow the work-up and purification procedures outlined in Protocol 1.
Data Presentation
The following table summarizes the reaction conditions and reported yields for the synthesis of Ethyl (4-phenylphenyl)acetate from this compound and Phenylboronic acid using the protocols described above.
| Protocol | Catalyst (mol%) | Base | Solvent System | Temperature (°C) | Time (min) | Reported Yield (%) | Reference |
| 1 | Pd(OAc)₂ (0.5%) | Na₂CO₃ | Acetone/Water | 40-45 | 60 | Highest Yield | [5] |
| 2 | Pd(OAc)₂ (1.8%) | Na₂CO₃ | [bmim]PF₆/Water | 100-105 | 60 | Significant Yield | [5] |
| 3 | Pd(OAc)₂ (15%) | K₂CO₃ | Water with TBAB | 90-95 | 60 | Significant Yield | [5] |
Note: Specific yield percentages were noted as "significant" or "highest" in the source material without providing exact numerical values.[5] Optimization studies have shown that yields can be increased to over 90% by carefully tuning parameters like catalyst concentration, base, solvent, and temperature.[10]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Caption: General experimental workflow for the Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
The mechanism of the Suzuki coupling reaction involves a catalytic cycle with a palladium catalyst.[11][12][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. jeolusa.com [jeolusa.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 4-bromophenylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of Ethyl 4-bromophenylacetate. This versatile starting material is a valuable building block in the synthesis of a wide range of organic molecules, particularly in the development of pharmaceuticals and other bioactive compounds. The following sections detail the experimental conditions and methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is widely used for the synthesis of biaryls, a common motif in medicinal chemistry.
Quantitative Data for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Pd(OAc)₂ (1.8) | None | Na₂CO₃ | [bmim]PF₆ : H₂O | 100-105 | 1 | High | |
| Phenylboronic Acid | Pd(OAc)₂ (0.5) | None | Na₂CO₃ | Acetone (B3395972) : H₂O | 40-45 | 1 | High | |
| Phenylboronic Acid | Pd(OAc)₂ (15) | None | K₂CO₃ | H₂O with TBAB | 90-95 | 1 | Significant |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of ethyl (4-phenylphenyl)acetate via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Phenylboronic Acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Deionized water
-
5 mL round-bottom flask
-
Magnetic stir bar
-
Water condenser
-
Heating mantle or oil bath
Procedure:
-
To a 5 mL round-bottom flask, add this compound (0.060 mmol, 14.6 mg), Phenylboronic Acid (0.135 mmol, 16.5 mg), and Sodium Carbonate (0.120 mmol, 12.7 mg).
-
Add Palladium(II) acetate (0.5 mol%, 0.0003 mmol, 0.07 mg).
-
Add a solvent mixture of acetone (0.23 mL) and deionized water (0.27 mL).
-
Add a magnetic stir bar to the flask.
-
Equip the flask with a water condenser and place it in a heating mantle or oil bath.
-
Heat the reaction mixture to 40-45 °C with vigorous stirring for 60 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] This reaction is a key method for the synthesis of stilbenes and cinnamates.
Representative Data for Heck Reaction of Aryl Bromides
| Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Reference |
| Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ | Et₃N | Et₃N | 100 | 12 | |
| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ | Et₃N | DMF | 100-120 | 8-24 |
Experimental Protocol: Heck Reaction (Representative)
This protocol provides a general procedure for the Heck reaction of an aryl bromide with an alkene, which can be adapted for this compound.
Materials:
-
This compound
-
Styrene (or other alkene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (or other suitable phosphine (B1218219) ligand)
-
Triethylamine (Et₃N)
-
Round-bottom flask
-
Magnetic stir bar
-
Condenser
-
Heating mantle or oil bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv).
-
Add the alkene (e.g., Styrene, 1.2 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., Tri(o-tolyl)phosphine, 2-4 mol%).
-
Add the base, which can also serve as the solvent (e.g., Triethylamine).
-
Equip the flask with a condenser and a magnetic stir bar.
-
Flush the system with an inert gas (Nitrogen or Argon).
-
Heat the reaction mixture to 100 °C under an inert atmosphere with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Work up the reaction by adding an aqueous acid solution and extracting with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is a fundamental tool for the synthesis of substituted alkynes.
Representative Data for Sonogashira Coupling of Aryl Bromides
| Alkyne | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Reference |
| Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | DTBNpP | TMP | DMSO | Room Temp. | 24 | [1] |
Experimental Protocol: Sonogashira Coupling (Copper-Free)
This protocol provides a general method for the copper-free Sonogashira coupling of an aryl bromide with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl)
-
Base (e.g., 2,2,6,6-Tetramethylpiperidine - TMP)
-
Anhydrous solvent (e.g., DMSO)
-
Schlenk tube
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (2.5 mol%), and a magnetic stir bar.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add the anhydrous solvent (e.g., DMSO) via syringe.
-
Add the base (e.g., TMP, 2.0 equiv) via syringe.
-
Finally, add the terminal alkyne (e.g., Phenylacetylene, 1.6 equiv) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base.[4][5] This reaction is a powerful tool for the synthesis of anilines and their derivatives.
Representative Data for Buchwald-Hartwig Amination of Aryl Bromides
| Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Reference |
| Aniline | Pd(OAc)₂ (5) | BINAP | Cs₂CO₃ | Toluene | 110 | 8 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an amine.
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., BINAP)
-
Base (e.g., Cesium carbonate - Cs₂CO₃)
-
Anhydrous toluene
-
Schlenk tube or round-bottom flask
-
Magnetic stir bar
-
Condenser
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., BINAP, 1.2-8 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
To the same Schlenk tube, add the base (e.g., Cs₂CO₃, 1.2-2.0 equiv), this compound (1.0 equiv), and the amine (1.1-1.5 equiv).
-
Add the anhydrous solvent (e.g., toluene) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete (typically within 8-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycles
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Heck cross-coupling reaction.
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Workflow
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of Ethyl 4-bromophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials. Ethyl 4-bromophenylacetate is a valuable building block in medicinal chemistry and materials science. Its derivatization via the Heck reaction allows for the introduction of diverse olefinic moieties, leading to the creation of novel compounds with potential biological activity or unique material properties.
This document provides detailed application notes and protocols for performing the Heck reaction with this compound. The reaction conditions outlined are based on established procedures for electronically similar aryl bromides, particularly those bearing electron-withdrawing substituents in the para position.
Key Reaction Parameters
Successful execution of the Heck reaction with this compound is dependent on the careful selection of several key parameters:
-
Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used and effective catalyst precursor that is reduced in situ to the active Pd(0) species.[2] Other palladium sources such as tetrakis(triphenylphosphine)palladium(0) can also be employed.[1]
-
Ligand: While some Heck reactions can proceed without a ligand, the use of phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) precursors is often crucial for achieving high yields and selectivity, especially with less reactive aryl bromides.[2] Ligands stabilize the palladium catalyst and facilitate the catalytic cycle.
-
Base: A base is required to neutralize the hydrogen halide generated during the reaction.[3] Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium acetate (NaOAc), or organic bases such as triethylamine (B128534) (Et₃N).[1]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) are typically used to ensure the solubility of the reactants and catalyst.[2] Aqueous solvent mixtures can also be effective.[2]
-
Alkene Coupling Partner: The choice of alkene will determine the structure of the final product. Acrylates, styrenes, and other electron-deficient olefins are generally excellent coupling partners in the Heck reaction.[1]
Data Presentation: Heck Reaction of Various Aryl Bromides
The following table summarizes representative conditions and yields for the Heck reaction of various para-substituted aryl bromides with styrene (B11656). These examples, featuring aryl bromides with electron-withdrawing groups similar to this compound, provide a useful reference for reaction optimization.
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | p-Bromoacetophenone | Pd(OAc)₂ (1) | 1,3-Dibutyl-3,4,5,6-tetrahydropyrimidinium bromide (2) | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 | 92 |
| 2 | p-Bromobenzaldehyde | Pd(OAc)₂ (1) | 1,3-Dibutyl-3,4,5,6-tetrahydropyrimidinium bromide (2) | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 | 95 |
| 3 | Methyl 4-bromobenzoate | Pd(OAc)₂ (1) | 1,3-Dibutyl-3,4,5,6-tetrahydropyrimidinium bromide (2) | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 | 90 |
| 4 | Bromobenzene | Pd(OAc)₂ (1) | 1,3-Dibutyl-3,4,5,6-tetrahydropyrimidinium bromide (2) | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 | 85 |
Data adapted from a study on the Heck coupling of aryl bromides with styrene using a Pd(OAc)₂/NHC catalyst system.[2]
Experimental Protocols
General Protocol for the Heck Reaction of this compound with Styrene
This protocol is a representative procedure that can be adapted for various alkene coupling partners.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Dibutyl-3,4,5,6-tetrahydropyrimidinium bromide (or other suitable ligand)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.01 mmol, 1 mol%), and 1,3-dibutyl-3,4,5,6-tetrahydropyrimidinium bromide (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF (3 mL) and deionized water (3 mL) via syringe. Stir the mixture to dissolve the solids.
-
Add styrene (1.5 mmol, 1.5 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Reaction: Immerse the Schlenk tube in a preheated oil bath at 80 °C and stir the reaction mixture vigorously for 4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with a mixture of ethyl acetate and hexane (e.g., 1:5 v/v).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired product. The purity of the final compound should be confirmed by NMR and GC analysis.[2]
Mandatory Visualizations
Experimental Workflow for the Heck Reaction
Caption: Workflow of the Heck reaction.
Catalytic Cycle of the Heck Reaction
Caption: The Heck reaction catalytic cycle.
References
Application Notes and Protocols: Sonogashira Coupling of Ethyl 4-bromophenylacetate with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in modern organic synthesis.[2] Its mild reaction conditions and tolerance of a wide variety of functional groups have led to its extensive use in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials.[2]
This document provides detailed application notes and protocols for the Sonogashira coupling of Ethyl 4-bromophenylacetate with various terminal alkynes. This compound is a valuable building block in medicinal chemistry, and its derivatization via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, leading to the synthesis of novel compounds with potential therapeutic applications.
Reaction Principle
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide (this compound). Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst, thus completing the catalytic cycle.
Data Presentation: Representative Yields
The following table summarizes the expected yields for the Sonogashira coupling of this compound with a selection of terminal alkynes. These values are based on typical yields reported in the literature for similar aryl bromide substrates under optimized conditions.
| Entry | Terminal Alkyne | Product | Expected Yield (%) |
| 1 | Phenylacetylene | Ethyl 4-(phenylethynyl)phenylacetate | 85-95 |
| 2 | 1-Hexyne | Ethyl 4-(hex-1-yn-1-yl)phenylacetate | 80-90 |
| 3 | Trimethylsilylacetylene | Ethyl 4-((trimethylsilyl)ethynyl)phenylacetate | 90-98 |
| 4 | 2-Methyl-3-butyn-2-ol | Ethyl 4-((3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)phenylacetate | 75-85 |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol describes a standard method for the Sonogashira coupling of this compound with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or another suitable amine base
-
Anhydrous solvent (e.g., Toluene, THF, or DMF)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 mmol, 2-5 mol%), and CuI (0.04-0.10 mmol, 4-10 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous solvent (10 mL) and the amine base (e.g., Triethylamine, 2.0-3.0 mmol, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv.) to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure coupled product.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the presence of copper may lead to undesirable side reactions or when copper contamination of the final product is a concern.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand like P(t-Bu)₃)
-
A suitable base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like diisopropylethylamine)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the base (2.0-3.0 mmol, 2-3 equiv.) to a dry reaction vessel.
-
Solvent and Alkyne Addition: Add the anhydrous solvent (10 mL) and the terminal alkyne (1.2-1.5 mmol, 1.2-1.5 equiv.).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C, with stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentration and Purification: Filter and concentrate the solvent in vacuo. Purify the residue by flash column chromatography to obtain the desired product.
Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds from Ethyl 4-bromophenylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the preparation of biaryl compounds utilizing Ethyl 4-bromophenylacetate as a key building block. The protocols detailed herein are foundational for the synthesis of a wide array of molecular structures with applications in medicinal chemistry, materials science, and agrochemical development.
Introduction
This compound is a versatile bifunctional molecule, possessing both an ester moiety amenable to further derivatization and an aryl bromide that serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. This unique combination allows for the efficient construction of complex biaryl systems, which are prevalent scaffolds in numerous biologically active compounds and functional materials. This document outlines detailed protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions starting from this compound.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. It is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established methods for the aqueous Suzuki-Miyaura coupling of aryl bromides.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane (B91453)/Water or Acetone/Water mixture (e.g., 4:1 v/v)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and the chosen base (2.0 equiv.).
-
Catalyst Addition: Add the palladium(II) acetate catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath or heating mantle set to 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired biaryl product.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | Na₂CO₃ | Acetone/H₂O | Reflux | 2 | >90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 12 | 85-95 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 80-90 |
Note: Yields are based on reported values for analogous Suzuki-Miyaura couplings and may vary depending on the specific reaction conditions and scale.
Suzuki-Miyaura Coupling Workflow
II. Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This reaction is a powerful tool for the synthesis of substituted alkenes.
Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate (B77674)
This is a generalized protocol for the Heck reaction of aryl bromides with acrylates.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) or other suitable phosphine (B1218219) ligand
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, inert gas supply, and standard glassware.
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 equiv.), Pd(OAc)₂ (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas.
-
Reagent Addition: Add anhydrous DMF, followed by the base (1.5 equiv.) and n-butyl acrylate (1.2 equiv.) via syringe.
-
Reaction: Heat the mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the residue by column chromatography.
-
Characterization: Confirm the structure and purity of the product using NMR and MS.
Quantitative Data for Heck Reaction
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| n-Butyl Acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 110 | 12 | 70-85 |
| Styrene | Pd₂(dba)₃ (1) | PPh₃ (4) | K₂CO₃ | Acetonitrile | 100 | 16 | 75-90 |
| Ethyl Acrylate | Pd(OAc)₂ (3) | None (Jeffery conditions) | NaHCO₃/TBAC | DMF | 80 | 24 | 65-80 |
Note: Yields are estimates based on similar Heck reactions and may require optimization for this compound.
Heck Reaction Catalytic Cycle
III. Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[1] Copper-free versions of this reaction have also been developed.[2]
Experimental Protocol: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene (B144264)
This is a general protocol for the copper-free Sonogashira coupling of aryl bromides.[2]
Materials:
-
This compound
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Cesium carbonate (Cs₂CO₃) or another suitable base
-
Anhydrous 1,4-dioxane or another suitable solvent
-
Standard Schlenk line glassware and inert gas supply.
Procedure:
-
Reaction Setup: In a Schlenk tube under an argon atmosphere, combine this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and the base (2.0 equiv.).
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by phenylacetylene (1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
-
Characterization: Characterize the product by NMR and MS.
Quantitative Data for Sonogashira Coupling
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(OAc)₂/SPhos | Cs₂CO₃ | 1,4-Dioxane | 80 | 12 | 70-85 |
| 1-Hexyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 60 | 8 | 75-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Piperidine | Toluene | 70 | 10 | 65-80 |
Note: These are representative yields for Sonogashira couplings of aryl bromides and may need optimization.
Sonogashira Coupling Catalytic Cycle
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of a wide variety of arylamines from aryl halides.[3][4]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst
-
A suitable biarylphosphine ligand (e.g., BINAP, XPhos)
-
Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base
-
Anhydrous toluene or 1,4-dioxane
-
Standard Schlenk line glassware and inert gas supply.
Procedure:
-
Reaction Setup: In a Schlenk tube under an argon atmosphere, combine the palladium source (1-5 mol%), the ligand (1.2-6 mol%), and the base (1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the anhydrous solvent.
-
Reaction: Heat the mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.
-
Characterization: Characterize the product by NMR and MS.
Quantitative Data for Buchwald-Hartwig Amination
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 12 | 70-85 |
| Morpholine | Pd₂(dba)₃/XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 75-90 |
| n-Hexylamine | Pd(OAc)₂/RuPhos | Cs₂CO₃ | t-BuOH | 90 | 24 | 65-80 |
Note: Yields are based on analogous Buchwald-Hartwig aminations and optimization may be required.
Buchwald-Hartwig Amination Catalytic Cycle
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of biaryl compounds through various palladium-catalyzed cross-coupling reactions. The protocols provided herein offer robust starting points for the synthesis of target molecules in drug discovery and materials science. Optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and purity for specific substrates.
References
Application of Ethyl 4-bromophenylacetate in the Synthesis of LPA Receptor-1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of Ethyl 4-bromophenylacetate as a key starting material in the synthesis of potent and selective Lysophosphatidic Acid (LPA) Receptor-1 (LPA1) antagonists. LPA1 is a G protein-coupled receptor implicated in various fibrotic diseases, making its antagonists promising therapeutic agents. The biphenyl-4-yl-acetic acid scaffold is a common feature in several LPA1 antagonists, and this compound serves as a crucial building block for constructing this motif.
Introduction
Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its effects through at least six G protein-coupled receptors (LPA1-6). The LPA1 receptor is a key mediator in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and scleroderma. Its activation in fibroblasts promotes cell proliferation, migration, and differentiation into myofibroblasts, leading to excessive extracellular matrix deposition. Consequently, the development of LPA1 antagonists is a significant area of research in drug discovery.
This compound is a readily available chemical intermediate that provides the 4-bromophenylacetate moiety, which can be elaborated into the biphenyl-4-yl-acetic acid core structure of many potent LPA1 antagonists through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This document details the synthetic route from this compound to a representative LPA1 antagonist, AM095, and provides protocols for the key synthetic steps and relevant biological assays.
Data Presentation
The following tables summarize the in vitro potency of representative LPA1 antagonists derived from a biphenyl-acetic acid scaffold, demonstrating the utility of this compound in their synthesis.
Table 1: In Vitro Potency of LPA1 Antagonist AM095
| Compound | Assay Type | Cell Line | Species | IC50 | Reference |
| AM095 | GTPγS Binding | CHO | Human | 0.98 µM | [1][2] |
| AM095 | GTPγS Binding | CHO | Mouse | 0.73 µM | [1][2] |
| AM095 | Calcium Mobilization | CHO | Human | 0.025 µM | [3][4] |
| AM095 | Calcium Mobilization | CHO | Mouse | 0.023 µM | [3][4] |
| AM095 | Chemotaxis | CHO | Mouse | 778 nM | [1][2] |
| AM095 | Chemotaxis | A2058 human melanoma | Human | 233 nM | [1][2] |
Table 2: In Vitro Potency of LPA1 Antagonist AM966
| Compound | Assay Type | Cell Line | Species | IC50 | Reference |
| AM966 | Calcium Mobilization | CHO | Human | 17 nM | [5][6][7] |
| AM966 | Chemotaxis | A2058 human melanoma | Human | 138 nM | [5][7] |
| AM966 | Chemotaxis | IMR-90 human lung fibroblasts | Human | 181 nM | [5][7] |
Signaling Pathways
Activation of the LPA1 receptor by LPA initiates signaling cascades through various G proteins, primarily Gαi, Gαq/11, and Gα12/13, leading to downstream cellular responses critical to fibrosis. The diagram below illustrates the major signaling pathways.
References
- 1. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Suzuki Reaction of Ethyl 4-bromophenylacetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for performing a Suzuki-Miyaura cross-coupling reaction using Ethyl 4-bromophenylacetate as the aryl halide substrate. The Suzuki reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
Introduction
The palladium-catalyzed Suzuki-Miyaura coupling reaction joins an organoboron species (typically a boronic acid) with an organohalide.[1] This reaction is favored in academic and industrial settings due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[1] this compound is a useful substrate as the resulting products, derivatives of ethyl phenylacetate, are precursors to a range of biologically active molecules.
Reaction Scheme
The general scheme for the Suzuki reaction of this compound with an arylboronic acid is depicted below:
Data Summary of Reaction Conditions
The following table summarizes various reported conditions for the Suzuki coupling of this compound with different boronic acids. This data allows for easy comparison of catalysts, bases, solvents, and their effect on reaction outcomes.
| Boronic Acid Partner | Palladium Catalyst (mol%) | Ligand | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Pd(OAc)₂ (1.8) | None | Na₂CO₃ (2) | [bmim]PF₆ / H₂O | 100-105 | 1 | High | [2] |
| Phenylboronic Acid | Pd(OAc)₂ (0.5) | None | Na₂CO₃ (2) | Acetone (B3395972) / H₂O | 40-45 | 1 | High | [2] |
| Phenylboronic Acid | Pd(OAc)₂ (15) | None | K₂CO₃ (2.5) | H₂O with TBAB | 90-95 | 1 | High | [2] |
| (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2) | 1,4-Dioxane / H₂O | 80 | 18-22 | Good | [3] |
| (4-Methylphenyl)boronic acid | Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | 12 | >95 | [4] |
| (4-Chlorophenyl)boronic acid | PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 90 | 16 | Moderate-Good | General Protocol |
Note: "High," "Good," and "Moderate-Good" yields are qualitative descriptors from the source literature where specific percentages were not provided. TBAB: Tetrabutylammonium bromide; [bmim]PF₆: 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526); SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; dppf: 1,1'-Bis(diphenylphosphino)ferrocene.
Experimental Protocols
Below are detailed methodologies for performing the Suzuki reaction with this compound.
Protocol 1: Green Aqueous Suzuki Coupling with Phenylboronic Acid[2]
This protocol is adapted from a greener chemistry approach using aqueous solvent systems.
Materials:
-
This compound
-
Phenylboronic Acid
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
Sodium Carbonate (Na₂CO₃)
-
1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) and Water OR Acetone and Water
-
Round bottom flask
-
Magnetic stir bar
-
Water condenser
Procedure:
-
To a 5 mL round bottom flask equipped with a magnetic stir bar, add this compound (0.060 mmol), Phenylboronic Acid (0.135 mmol), and Sodium Carbonate (0.120 mmol).
-
Add Palladium(II) Acetate (1.8 mol%).
-
Add the solvent system: 0.24 mL of [bmim]PF₆ and 0.26 mL of H₂O.
-
Alternatively, for the acetone/water system, use 0.23 mL of acetone and 0.27 mL of H₂O with 0.5 mol% Pd(OAc)₂.
-
Equip the flask with a water condenser.
-
Heat the reaction mixture to 100-105°C (for [bmim]PF₆/H₂O) or 40-45°C (for acetone/H₂O) for 60 minutes with vigorous stirring.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki Coupling with a Substituted Boronic Acid using a Phosphine (B1218219) Ligand
This general protocol can be adapted for various substituted boronic acids and phosphine ligands.
Materials:
-
This compound
-
Arylboronic acid (e.g., (4-Methoxyphenyl)boronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium Phosphate, K₃PO₄)
-
Anhydrous 1,4-Dioxane and Water
-
Schlenk flask or similar reaction vessel
-
Magnetic stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄).
-
Add the degassed solvent (e.g., 4:1 mixture of 1,4-Dioxane and water).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for a Suzuki coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
Application Notes and Protocols: The Use of Ethyl 4-bromophenylacetate in the Synthesis of Substituted Phenylacetic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 4-bromophenylacetate is a versatile synthetic intermediate widely utilized in pharmaceutical chemistry and fine chemical manufacturing.[1] Its structure, featuring an aryl bromide and an ethyl ester, makes it an ideal starting material for a variety of cross-coupling reactions to generate diverse libraries of substituted phenylacetic acid derivatives. These derivatives are of significant interest due to their broad range of biological activities, including antimicrobial properties and potential as hPPAR agonists for treating metabolic disorders.[2][3] This document provides detailed protocols for key synthetic transformations using this compound and highlights the applications of the resulting compounds in drug development.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of the starting material is presented below.
| Property | Value | Reference(s) |
| CAS Number | 14062-25-0 | [1][4] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][4][] |
| Molecular Weight | 243.10 g/mol | [1][4][] |
| Appearance | Colorless to pale yellow liquid or white to off-white solid | [1][6][7] |
| Melting Point | 29-33 °C (lit.) | [][8] |
| Purity | Typically ≥97% |
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The reactive bromine substituent on the phenyl ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1]
Logical Workflow: Synthesis of Substituted Phenylacetic Acids
Caption: General synthetic routes from this compound.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating a carbon-carbon bond between the aryl bromide and an organoboron compound, such as a boronic acid.[9] This reaction is widely used to synthesize biaryl compounds.[9]
Experimental Protocol: Synthesis of Ethyl-(4-phenylphenyl)acetate[12]
This protocol is adapted from a green chemistry experiment for undergraduate laboratories.[10]
Materials:
-
This compound
-
Phenylboronic Acid
-
Sodium Carbonate (Na₂CO₃)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Acetone
-
Water
-
5 mL round bottom flask
-
Magnetic stir bar
-
Water condenser
Procedure:
-
To a 5 mL round bottom flask, add this compound (0.060 mmol, 10 µL), Phenylboronic Acid (0.135 mmol, 0.017 g), and Sodium Carbonate (0.120 mmol, 0.0126 g).[10]
-
Add Palladium(II) Acetate (1.8 mol %).[10]
-
Add the solvent system: Acetone and Water.[10]
-
Equip the flask with a magnetic stir bar and a water condenser.[10]
-
Heat the reaction mixture to 40-45ºC for 60 minutes with stirring.[10]
-
After cooling, the product, ethyl-(4-phenylphenyl)acetate, can be purified via column chromatography.[10]
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. | Time | Product | Yield |
| This compound | Phenylboronic Acid | Pd(OAc)₂ | Na₂CO₃ | Acetone/Water | 40-45°C | 60 min | Ethyl-(4-phenylphenyl)acetate | Significant Yields Reported[10] |
Suzuki Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine.[11][12] This reaction is exceptionally useful for synthesizing aryl amines, which are prevalent in pharmaceuticals.[11]
Representative Protocol
While a specific protocol for this compound was not found in the initial search, a general procedure can be outlined based on established methods.[11][13][14]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)[13]
-
Phosphine (B1218219) Ligand (e.g., XPhos, BINAP, P(o-tolyl)₃)[11][13]
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)[13]
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the palladium source and the phosphine ligand in the anhydrous solvent.
-
Add this compound, the chosen amine, and the base.
-
Heat the reaction mixture (typically 80-110°C) with stirring for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, quench the reaction mixture, extract the product with an organic solvent, and purify by column chromatography.
| Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Potential Product |
| R₂NH (e.g., Morpholine) | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | Ethyl 4-(morpholino)phenylacetate |
| RNH₂ (e.g., Aniline) | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | Ethyl 4-(phenylamino)phenylacetate |
Sonogashira Coupling for C-C(sp) Bond Formation
The Sonogashira reaction couples terminal alkynes with aryl halides to form arylalkynes, using a palladium catalyst and a copper(I) co-catalyst.[15][16][17] This method is highly effective for synthesizing conjugated enynes and other alkyne-containing molecules.[16]
Representative Protocol
A general procedure for the Sonogashira coupling of this compound is provided below.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)[16]
-
Copper(I) source (e.g., CuI)[17]
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a flask under an inert atmosphere, add this compound, the palladium catalyst, the copper(I) salt, and the anhydrous solvent.
-
Add the terminal alkyne and the amine base.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Upon completion, work up the reaction mixture by filtering off the ammonium (B1175870) salt, extracting the product, and purifying by chromatography.
| Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Potential Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Ethyl 4-(phenylethynyl)phenylacetate |
Final Step: Ester Hydrolysis to Phenylacetic Acid
To obtain the final substituted phenylacetic acid, the ethyl ester group must be hydrolyzed. This is typically achieved under basic conditions.
Experimental Protocol: Hydrolysis of this compound[20]
This protocol describes the hydrolysis of the starting material but is applicable to the substituted ester products as well.
Materials:
-
Substituted Ethyl Phenylacetate derivative
-
1,4-Dioxane
-
6 N Sodium Hydroxide (B78521) (NaOH) solution
-
2 N Hydrochloric Acid (HCl) solution
-
Ethyl Acetate
Procedure:
-
Dissolve the ethyl ester derivative in 1,4-dioxane.[18]
-
Add 6 N sodium hydroxide solution and heat the reaction to 60°C.[18]
-
Maintain the reaction for 2 hours.[18]
-
After cooling, adjust the pH to 1 by adding 2 N hydrochloric acid.[18]
-
Remove the organic solvent under reduced pressure.[18]
-
Extract the product with ethyl acetate.[18]
-
Dry and concentrate the organic layers to obtain the final phenylacetic acid product. A yield of 93% was reported for the hydrolysis of ethyl p-bromophenylacetate.[18]
Applications in Drug Development
Phenylacetic acid and its derivatives are of great interest due to their diverse biological activities.[2]
-
Antimicrobial Agents: Phenylacetic acid complexes have demonstrated antibacterial activity against microorganisms like E. coli and S. aureus.[2]
-
Metabolic Disease: Certain phenylacetic acid derivatives have been developed as human Peroxisome Proliferator-Activated Receptor (hPPAR) agonists, showing potential for lowering glucose and triglyceride levels in insulin-resistant rodent models.[3]
-
Fibrosis Treatment: this compound is used to prepare selective antagonists for the Lysophosphatidic Acid (LPA) receptor-1, which show potent activity on human lung fibroblasts, suggesting applications in treating fibrotic diseases.[]
-
Auxin Activity: As a natural auxin, phenylacetic acid plays a role in plant growth and development and has been studied for its antimicrobial properties against plant pathogens.[2][19]
References
- 1. Page loading... [wap.guidechem.com]
- 2. jchps.com [jchps.com]
- 3. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Ethyl 4-bromophenylacetateAcitive Cosmetic Ingredients & Pharmacutical Intermidates [wateclaboratories.com]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. jeolusa.com [jeolusa.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. synarchive.com [synarchive.com]
- 18. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 19. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Green Chemistry Approaches to Suzuki Coupling of Ethyl 4-bromophenylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for greener Suzuki-Miyaura cross-coupling reactions to synthesize Ethyl 4-phenylphenylacetate, a key intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs). The following sections detail methodologies that align with the principles of green chemistry by utilizing aqueous solvent systems, phosphine-free catalysts, microwave assistance, and recyclable catalysts to minimize environmental impact.
Aqueous Solvent Systems for Suzuki Coupling
The use of water as a solvent is a cornerstone of green chemistry, offering a non-toxic, non-flammable, and inexpensive reaction medium. Below are three protocols for the Suzuki coupling of Ethyl 4-bromophenylacetate and phenylboronic acid in aqueous systems.
Protocol 1.1: Acetone (B3395972)/Water Solvent System
This protocol utilizes a mixture of acetone and water, which is a more environmentally benign solvent system compared to traditional organic solvents.
Experimental Protocol:
-
To a 5 mL round-bottom flask, add this compound (0.060 mmol, 10 µL), phenylboronic acid (0.135 mmol, 0.017 g), and sodium carbonate (Na₂CO₃, 0.120 mmol, 0.0126 g).
-
Add palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.5 mol%) to the flask.
-
Add a solvent mixture of acetone (0.23 mL) and water (0.27 mL).
-
Equip the flask with a magnetic stir bar and a water condenser.
-
Heat the reaction mixture to 40-45°C for 60 minutes with stirring.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, extract with diethyl ether, and dry the organic layer with magnesium sulfate.
-
Purify the product by column chromatography.
Protocol 1.2: Water with a Phase-Transfer Catalyst (TBAB)
This method employs water as the primary solvent with the addition of tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst to facilitate the reaction between the organic and aqueous phases.
Experimental Protocol:
-
In a round-bottom flask, combine this compound (0.060 mmol, 10 µL), phenylboronic acid (0.094 mmol, 0.012 g), TBAB (0.060 mmol, 0.0190 g), and potassium carbonate (K₂CO₃, 0.15 mmol, 0.0247 g).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.009 mmol) to the mixture.
-
Add 0.5 mL of water to the flask.
-
Equip the flask with a magnetic stir bar and a water condenser.
-
Heat the reaction mixture to 90-95°C for 60 minutes with vigorous stirring.[1]
-
Follow the work-up and purification procedure as described in Protocol 1.1.
Protocol 1.3: Ionic Liquid/Water Biphasic System
Ionic liquids are non-volatile solvents that can be recycled, making them a greener alternative to traditional organic solvents. This protocol uses 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆) in water.
Experimental Protocol:
-
To a 5 mL round-bottom flask, add this compound (0.060 mmol, 10 µL), phenylboronic acid (0.135 mmol, 0.017 g), and sodium carbonate (Na₂CO₃, 0.120 mmol, 0.0126 g).
-
Add palladium(II) acetate (Pd(OAc)₂, 1.8 mol%).
-
Add a solvent mixture of [bmim]PF₆ (0.24 mL) and water (0.26 mL).
-
Equip the flask with a magnetic stir bar and a water condenser.
-
Heat the reaction to 100-105°C for 60 minutes.[1]
-
After cooling, extract the product with an organic solvent. The ionic liquid and catalyst can be recovered and reused.
Quantitative Data Summary for Aqueous Suzuki Coupling
| Parameter | Acetone/Water | Water/TBAB | [bmim]PF₆/Water |
| Catalyst | Pd(OAc)₂ | Pd(OAc)₂ | Pd(OAc)₂ |
| Catalyst Loading | 0.5 mol% | 15 mol% (approx.) | 1.8 mol% |
| Temperature | 40-45°C | 90-95°C | 100-105°C |
| Reaction Time | 60 min | 60 min | 60 min |
| Yield (%) | High (not specified) | Significant (not specified) | Significant (not specified) |
| TON | ~200 | ~6.7 | ~55 |
| TOF (h⁻¹) | ~200 | ~6.7 | ~55 |
| E-Factor (estimated) | 10 - 50 | 10 - 50 | 5 - 25 (assuming recycle) |
Note: TON and TOF are estimated based on the provided protocols. E-factor is an estimation and can vary significantly with the efficiency of solvent recovery and work-up procedures.
Experimental Workflow for Aqueous Suzuki Coupling
Caption: General workflow for aqueous Suzuki coupling.
Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times and with lower catalyst loadings, which is beneficial for energy efficiency.
Protocol 2.1: Microwave-Assisted Aqueous Suzuki Coupling
This protocol adapts the aqueous Suzuki coupling for use with a microwave reactor, enhancing reaction efficiency.
Experimental Protocol:
-
In a microwave process vial, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and TBAB (0.6 mmol).
-
Add a low loading of a suitable palladium catalyst (e.g., Pd(OAc)₂ or a palladacycle, 0.1-1 mol%).
-
Add 3 mL of water.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a constant temperature (e.g., 100-150°C) for a short duration (e.g., 5-15 minutes).[2][3]
-
After cooling, proceed with the standard work-up and purification as described in Protocol 1.1.
Quantitative Data Summary for Microwave-Assisted Suzuki Coupling
| Parameter | Microwave-Assisted Aqueous |
| Catalyst | Pd(OAc)₂ / Palladacycle |
| Catalyst Loading | 0.1 - 1 mol% |
| Temperature | 100 - 150°C |
| Reaction Time | 5 - 15 min |
| Yield (%) | >90 (typical for aryl bromides) |
| TON | 100 - 1000 |
| TOF (h⁻¹) | 400 - 12000 |
| E-Factor (estimated) | 5 - 20 |
Note: Data is generalized for aryl bromides under microwave-assisted aqueous conditions.
References
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4-bromophenylacetate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of ethyl 4-bromophenylacetate and its subsequent derivatization. The protocols detailed herein are intended to serve as a practical guide for professionals in the fields of chemical research and pharmaceutical development. This compound is a versatile intermediate, primarily owing to its ester functionality, which can be readily modified, and its aryl bromide moiety, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions.[1]
Large-Scale Synthesis of this compound via Fischer Esterification
The most common and industrially viable method for the synthesis of this compound is the Fischer esterification of 4-bromophenylacetic acid with ethanol (B145695), using a strong acid catalyst.[2][3] This reversible reaction requires careful consideration of reaction conditions to achieve high yields on a large scale.
Key Large-Scale Synthesis Considerations
-
Driving the Equilibrium: To maximize the yield of the ester, it is crucial to shift the reaction equilibrium to the product side. This is typically achieved by using a large excess of the alcohol (ethanol) and/or by removing the water formed during the reaction.[4]
-
Catalyst Selection: While mineral acids like sulfuric acid are effective, their use on an industrial scale presents challenges related to corrosion, safety, and waste disposal.[5] Heterogeneous acid catalysts, such as ion-exchange resins and zeolites, offer advantages in terms of easier separation, reusability, and reduced environmental impact.[5]
-
Reaction Temperature and Time: The reaction is typically conducted at reflux temperature to increase the reaction rate. Reaction times can vary from several hours to over a day, depending on the scale and specific conditions.[6]
-
Work-up and Purification: On a large scale, the work-up procedure involves neutralizing the acid catalyst, separating the organic and aqueous layers, and washing the organic layer to remove impurities. The final product is typically purified by distillation under reduced pressure.
Experimental Protocol: Fischer Esterification of 4-bromophenylacetic acid
This protocol describes a representative lab-scale synthesis that can be adapted for larger-scale production.
Materials:
-
4-bromophenylacetic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a suitable reaction vessel equipped with a reflux condenser, suspend 4-bromophenylacetic acid (e.g., 75 g, 340 mmol) in a significant excess of ethanol (e.g., 341 mL).[6]
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.682 mL, 12.79 mmol) to the suspension.[6]
-
Heat the reaction mixture to reflux and maintain for 15-24 hours.[2][6]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, allow the mixture to cool to room temperature and concentrate it under reduced pressure to remove the excess ethanol.[6]
-
Dilute the residue with diethyl ether and carefully add saturated sodium bicarbonate solution to neutralize the remaining acid.[6]
-
Separate the organic and aqueous layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.[6]
-
Purify the crude product by vacuum distillation to yield the final product as an off-white solid or a clear to pale yellow liquid.[6][7]
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Starting Material | 4-bromophenylacetic acid | [2][6] |
| Reagents | Ethanol, Sulfuric acid | [2][6] |
| Reaction Time | 15 - 24 hours | [2][6] |
| Reaction Temperature | Reflux | [2][6] |
| Yield | 97 - 99% | [2][6] |
Synthesis of this compound Derivatives
The presence of the aryl bromide in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse range of derivatives. These reactions are fundamental in modern organic synthesis and drug discovery.[5]
General Workflow for Derivatization
The following diagram illustrates the general workflow for synthesizing various derivatives from this compound.
Caption: General derivatization pathways for this compound.
Suzuki Coupling for Biaryl Derivatives
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids.
Protocol: Synthesis of Ethyl-(4-phenylphenyl)acetate
This protocol describes the synthesis of a biaryl derivative using a Suzuki coupling reaction.[4]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Solvent system (e.g., Acetone/Water, or Water with a phase-transfer catalyst like TBAB)
-
Magnetic stir bar and condenser
Procedure:
-
In a round-bottom flask, combine this compound (e.g., 0.060 mmol), phenylboronic acid (e.g., 0.135 mmol), sodium carbonate (e.g., 0.120 mmol), and a catalytic amount of palladium(II) acetate (e.g., 0.5 mol%).[4]
-
Add the chosen solvent system (e.g., acetone:water, 0.23mL:0.27mL).[4]
-
Equip the flask with a magnetic stir bar and a condenser.
-
Heat the reaction mixture to 40-45°C for 60 minutes.[4]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, and perform an appropriate work-up, which typically involves extraction with an organic solvent, washing, drying, and concentration.
-
Purify the crude product by column chromatography.
Quantitative Data for Suzuki Coupling
| Parameter | Value | Reference |
| Substrates | This compound, Phenylboronic acid | [4] |
| Catalyst | Pd(OAc)₂ | [4] |
| Base | Na₂CO₃ or K₂CO₃ | [4] |
| Temperature | 40 - 105°C (depending on solvent) | [4] |
| Time | 60 minutes | [4] |
Heck Reaction for Styrenyl Derivatives
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.
Protocol: Synthesis of Ethyl 4-styrylphenylacetate
This is a general protocol for the Heck reaction with styrene.[8][9]
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
A base (e.g., Triethylamine (Et₃N) or Sodium acetate (NaOAc))
-
Solvent (e.g., DMF, NMP)
Procedure:
-
In a reaction vessel, dissolve this compound, styrene, the palladium catalyst, and the phosphine (B1218219) ligand in the chosen solvent.
-
Add the base to the mixture.
-
Heat the reaction mixture, typically to temperatures above 100°C, under an inert atmosphere.
-
Monitor the reaction until completion.
-
After cooling, perform a standard work-up involving filtration, extraction, and washing.
-
Purify the product by chromatography or recrystallization.
Quantitative Data for a Representative Heck Reaction
| Parameter | Value | Reference |
| Substrates | Aryl bromide, Styrene | [8][9] |
| Catalyst | Pd(OAc)₂ | [8][9] |
| Base | Na₂CO₃ | [10] |
| Solvent | NMP | [10] |
| Temperature | >100 °C | [8] |
Sonogashira Coupling for Alkynyl Derivatives
The Sonogashira reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl halide.[11]
Protocol: Synthesis of Ethyl 4-(phenylethynyl)phenylacetate
This protocol outlines a general copper-free Sonogashira coupling.[12]
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
A phosphine ligand (e.g., SPhos, XPhos)
-
A base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
Procedure:
-
In a dry Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol), Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and the base (2.0 mmol).[12]
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous solvent (5 mL) via syringe.[12]
-
Add phenylacetylene (1.2 mmol) via syringe.[12]
-
Stir the reaction mixture at the desired temperature (can range from room temperature to 100°C).[12]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate. Purify the residue by flash column chromatography.[12]
Quantitative Data for Sonogashira Coupling
| Parameter | Value | Reference |
| Substrates | Aryl bromide, Terminal alkyne | [12] |
| Catalyst | Pd(OAc)₂ with a phosphine ligand | [12] |
| Base | Cs₂CO₃ or K₂CO₃ | [12] |
| Temperature | Room temperature to 100°C | [12] |
Buchwald-Hartwig Amination for Aniline Derivatives
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds.[13]
Protocol: Synthesis of Ethyl 4-(phenylamino)phenylacetate
This is a general procedure for the Buchwald-Hartwig amination.[14]
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
A bidentate phosphine ligand (e.g., BINAP)
-
A strong base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene
Procedure:
-
In a Schlenk tube, combine this compound (1 equiv.), aniline (1.5 equiv.), Cs₂CO₃ (as base), Pd(OAc)₂ (0.05 equiv.), and BINAP (0.08 equiv.) in toluene.[14]
-
Degas the mixture and then stir it at 110°C for several hours under a nitrogen atmosphere.[14]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter it through celite.
-
Concentrate the filtrate and purify the residue by silica (B1680970) gel column chromatography.[14]
Quantitative Data for Buchwald-Hartwig Amination
| Parameter | Value | Reference |
| Substrates | Bromo-aromatic compound, Aniline | [14] |
| Catalyst System | Pd(OAc)₂ / BINAP | [14] |
| Base | Cs₂CO₃ | [14] |
| Solvent | Toluene | [14] |
| Temperature | 110 °C | [14] |
| Time | 8 hours | [14] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression from starting materials to the final derivatized products, highlighting the key reaction types.
Caption: Logical workflow from synthesis to derivatization.
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. real.mtak.hu [real.mtak.hu]
- 4. jeolusa.com [jeolusa.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Commercial Development of Palladium(0) Catalysts for Highly Selective Cross-Coupling Reactions | Johnson Matthey Technology Review [technology.matthey.com]
- 7. researchgate.net [researchgate.net]
- 8. sctunisie.org [sctunisie.org]
- 9. researchgate.net [researchgate.net]
- 10. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling of Ethyl 4-bromophenylacetate
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the low yield of the Suzuki coupling reaction, with a specific focus on Ethyl 4-bromophenylacetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction of this compound has a very low or no yield. What are the primary factors to investigate?
A1: A low or non-existent yield is a common issue in Suzuki couplings. A systematic approach to troubleshooting is the most effective way to identify the root cause. Key areas to focus on include the catalyst system, the quality of your reagents, and the reaction conditions.[1]
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Deactivation due to exposure to air is a frequent problem, as the active Pd(0) species is susceptible to oxidation.[1][2] Ensure you are using a fresh catalyst or one that has been stored properly under an inert atmosphere. If you suspect catalyst deactivation, consider increasing the catalyst loading.[1]
-
Ligand Selection: The choice of ligand is crucial. For aryl bromides like this compound, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos) can promote the key steps of oxidative addition and reductive elimination, leading to higher yields.[3][4][5] Using a simple ligand like triphenylphosphine (B44618) (PPh₃) may result in lower activity.[6]
-
Reagent Quality: The purity of your boronic acid is critical. Boronic acids can degrade over time, especially when exposed to air and moisture, leading to a side reaction called protodeboronation which consumes your starting material.[1] It is highly recommended to use fresh or properly stored boronic acid. The quality of the base is also important; it should be finely powdered and dry to ensure consistent results.[1]
-
Inert Atmosphere: Failure to maintain a strictly inert atmosphere is one of the most common reasons for failed Suzuki reactions. Inadequate degassing of solvents and reagents allows oxygen to enter the system, which deactivates the Pd(0) catalyst.[1][2] Ensure your setup is thoroughly purged with an inert gas like argon or nitrogen.[1]
Q2: I'm observing significant byproduct formation, such as homocoupling of the boronic acid or dehalogenation of the this compound. How can I minimize these side reactions?
A2: The formation of byproducts directly competes with your desired reaction, reducing the final yield. Specific strategies can be employed to minimize these side reactions.
-
Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is primarily caused by the presence of oxygen in the reaction mixture.[4][7] To prevent this, you must rigorously degas all solvents and the reaction mixture itself. Common degassing methods include freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[7] Maintaining a positive pressure of inert gas throughout the reaction is essential.[1]
-
Dehalogenation (or Protodebromination): This side reaction, where the bromine atom is replaced by a hydrogen, can occur when β-hydride elimination competes with reductive elimination.[3] This can sometimes be promoted by certain bases or solvents. Using a ligand that accelerates reductive elimination, such as a bulky biarylphosphine ligand, can help suppress this pathway.[3][4]
-
Protodeboronation: This is the cleavage of the C-B bond on the boronic acid, replacing it with a hydrogen. This is often promoted by harsh basic conditions or the presence of excess water.[8][9] To minimize this, consider using milder bases like K₂CO₃ or Cs₂CO₃.[8] Alternatively, using more stable boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids can prevent this side reaction.[4][9]
Q3: How do I select the optimal catalyst, base, and solvent for my reaction?
A3: The choice of reagents and conditions is highly interdependent and often requires optimization.[10] Below are some guidelines for selecting starting conditions for the coupling of this compound.
-
Catalyst & Ligand: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is a robust starting point.[11][12] Ligands like SPhos or P(t-Bu)₃ are known to be effective for aryl bromides.[11][12] Pre-formed catalysts, such as PdCl₂(dppf), are also excellent choices that can simplify reaction setup.[3]
-
Base: The base activates the boronic acid, facilitating the crucial transmetalation step.[11] For ester-containing substrates like this compound, moderately strong inorganic bases are preferred to avoid hydrolysis of the ester. Common choices include K₃PO₄, K₂CO₃, and Cs₂CO₃.[3][13] Organic bases are generally less common for this type of coupling.
-
Solvent: A variety of solvents can be used, often with a small amount of water to help solubilize the inorganic base.[4] Common solvent systems include Toluene/H₂O, Dioxane/H₂O, and THF/H₂O.[3][14] The choice of solvent can sometimes have a significant impact on yield, although some studies suggest the Suzuki reaction can be tolerant of many solvents.[15][16]
Data Presentation: Parameter Optimization
The following tables provide a guide for selecting starting conditions and for optimization. Yields are highly substrate-dependent.
Table 1: Effect of Catalyst and Ligand on a Model Suzuki Coupling
| Entry | Palladium Source (mol%) | Ligand | Yield (%) | Remarks |
| 1 | Pd(OAc)₂ (2) | PPh₃ | 75 | A common but sometimes less active system.[3] |
| 2 | Pd(OAc)₂ (2) | SPhos | 92 | Bulky, electron-rich ligand improves yield significantly.[3] |
| 3 | PdCl₂(dppf) (2) | - | 95 | A reliable and efficient pre-catalyst.[3] |
| 4 | Pd₂(dba)₃ (1) | P(t-Bu)₃ | >95 | Highly active catalyst system, often works at room temperature.[11] |
Table 2: Effect of Base and Solvent on a Model Suzuki Coupling
| Entry | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Remarks |
| 1 | K₂CO₃ (2) | DMF/H₂O | 100 | 92 | Common conditions, but DMF can be difficult to remove.[3][13] |
| 2 | K₃PO₄ (2) | Toluene/H₂O | 110 | 98 | Excellent conditions for preventing ester hydrolysis.[3] |
| 3 | Cs₂CO₃ (2) | Dioxane/H₂O | 80 | 99 | A very effective, though more expensive, base.[3] |
| 4 | K₂CO₃ (2) | Toluene | 80 | Low | Reaction is often sluggish without a water co-solvent.[17] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the reaction. Amounts should be adjusted based on the specific boronic acid used.
1. Reagent Preparation and Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium catalyst (e.g., PdCl₂(dppf), 2 mol%) and ligand if required.
-
Seal the flask with a septum.
2. Establishing Inert Atmosphere:
-
Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.[18]
-
Via syringe, add the degassed solvent (e.g., 1,4-Dioxane) and degassed water (e.g., a 4:1 to 10:1 solvent-to-water ratio is common).[13][14] The solvent should have been previously degassed by sparging with an inert gas for at least 30 minutes.[14][18]
3. Reaction Execution and Monitoring:
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-100 °C).[7][19]
-
Monitor the reaction progress by TLC or GC-MS until the starting material (this compound) is consumed.[1]
4. Workup and Purification:
-
Once complete, cool the reaction mixture to room temperature.[13]
-
Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water, followed by brine.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired product.[13]
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - Why is the Suzuki coupling done under inert atmosphere? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. beilstein-journals.org [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium Catalyst Loading for Ethyl 4-bromophenylacetate Reactions
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions with ethyl 4-bromophenylacetate. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. These resources are designed to directly address specific issues you may encounter during your experiments, helping you to optimize your reaction conditions and achieve desired outcomes.
Frequently Asked questions (FAQs) & Troubleshooting Guides
Section 1: General Issues & Low Yield
Q1: My cross-coupling reaction with this compound is resulting in a low or no yield of the desired product. What are the primary factors I should investigate?
A1: Low or no product formation is a common challenge in palladium-catalyzed cross-coupling reactions. A systematic evaluation of your reaction components and conditions is the most effective troubleshooting approach. Key areas to investigate include:
-
Catalyst Activity: The palladium catalyst is central to the reaction. Its deactivation or insufficient activity is a frequent cause of low yields. Ensure you are using a fresh, properly stored catalyst, as Pd(0) species can be sensitive to air. Consider screening different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands.
-
Inert Atmosphere: The active Pd(0) catalyst is highly susceptible to oxidation. Inadequate degassing of solvents and reagents or a failure to maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst deactivation.
-
Reagent Quality: The purity of your starting materials is crucial. This compound should be pure, and the coupling partner (e.g., boronic acid, alkyne, alkene) should be of high quality. Boronic acids, in particular, can undergo protodeboronation if they are old or have been improperly stored[1].
-
Base Selection and Strength: The choice and quality of the base are critical. The base not only facilitates the catalytic cycle but can also influence side reactions. For Suzuki-Miyaura reactions, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Heck and Sonogashira reactions, organic bases like triethylamine (B128534) (Et₃N) are often used. Ensure the base is finely powdered and dry.
-
Solvent Choice: The solvent plays a significant role in solubilizing the reactants and catalyst, and can affect the reaction rate and outcome. Common solvents include THF, dioxane, DMF, and toluene, often with water as a co-solvent in Suzuki-Miyaura reactions. Ensure the solvent is anhydrous and degassed.
-
Reaction Temperature: The reaction temperature may be too low for the oxidative addition step, which is often rate-determining. A stepwise increase in temperature may be beneficial. However, excessively high temperatures can lead to catalyst decomposition and increased side product formation.
Q2: I am observing the formation of palladium black in my reaction mixture, and the reaction has stalled. What is happening and how can I prevent it?
A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble palladium catalyst aggregates into an inactive, heterogeneous form. This can be caused by:
-
High Temperatures: Prolonged heating at elevated temperatures can promote catalyst aggregation.
-
Inappropriate Ligand: The phosphine (B1218219) ligand stabilizes the palladium center. If the ligand is not bulky or electron-rich enough, the palladium complex may be unstable.
-
High Catalyst Loading: While counterintuitive, sometimes a very high catalyst concentration can lead to faster decomposition.
To prevent this, you can:
-
Use a more robust ligand, such as a biaryl phosphine ligand.
-
Optimize the reaction to run at the lowest effective temperature.
-
Ensure a strictly inert atmosphere to prevent oxidative degradation of the catalyst.
Section 2: Specific Side Reactions
Q3: I am concerned about the potential hydrolysis of the ester group in this compound under the basic reaction conditions. How can I mitigate this?
A3: The ethyl ester group is generally stable under many cross-coupling conditions, especially when using carbonate bases in Suzuki-Miyaura reactions. However, with stronger bases or prolonged reaction times at high temperatures, hydrolysis to the corresponding carboxylic acid can occur.
To minimize hydrolysis:
-
Choice of Base: Use a milder base such as K₂CO₃ or KF instead of stronger bases like NaOH or KOH.
-
Reaction Time and Temperature: Monitor the reaction progress closely and stop the reaction once the starting material is consumed to avoid prolonged exposure to basic conditions. Use the lowest effective temperature.
-
Anhydrous Conditions: For Heck and Sonogashira reactions that use organic bases, ensuring strictly anhydrous conditions will prevent hydrolysis. In Suzuki-Miyaura reactions requiring an aqueous co-solvent, minimizing the reaction time is key.
Q4: In my Suzuki-Miyaura reaction, I am observing significant amounts of homocoupling of the boronic acid. How can I suppress this side reaction?
A4: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen. To minimize homocoupling:
-
Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed and maintained under a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. While this may not completely suppress homocoupling, it ensures the complete consumption of the more valuable this compound.
-
Catalyst Choice: Some palladium precatalysts are more prone to promoting homocoupling than others. Screening different catalyst systems may be beneficial.
Data Presentation: Optimizing Palladium Catalyst Loading
The following tables summarize quantitative data for Suzuki-Miyaura, Heck, and Sonogashira reactions involving this compound and analogous aryl bromides. These provide a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | 1.8 | Na₂CO₃ | [bmim]PF₆ / H₂O | 100-105 | 1 | >95 | [2] |
| 2 | Pd(OAc)₂ | 0.5 | Na₂CO₃ | Acetone (B3395972) / H₂O | 40-45 | 1 | >95 | [2] |
Table 2: Heck Reaction of Aryl Bromides with Alkenes (Representative Conditions)
| Entry | Aryl Bromide | Alkene | Palladium Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromophenol (B116583) | Styrene | Pd(OAc)₂ | 1 | Et₃N | Et₃N | 100 | 12 | 57 | |
| 2 | Bromobenzene | Styrene | Pd EnCat™ 30 | 1 | Na₂CO₃ | NMP | 150 | 3 | >95 | [3] |
| 3 | 4-Bromoacetophenone | Styrene | Pd(II)@Pyr:β-CD | 0.1 | Et₃N | H₂O | 80 | 1 | 98 | [4] |
Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes (Representative Conditions)
| Entry | Aryl Bromide | Alkyne | Palladium Catalyst | Catalyst Loading (mol%) | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Phenylacetylene | 5% Pd on Alumina | - | 0.1% Cu₂O on Alumina | - | THF/DMA | 75 | 72 | <2 (batch) | [5] |
| 2 | 4-Bromo-3-ethynylphenol | Phenylacetylene | PdCl₂(PPh₃)₂ | 3 | CuI (5 mol%) | Et₃N | Toluene | 60-80 | 2-6 | - | [6] |
| 3 | Aryl Halide | Terminal Alkyne | MCM-41-Pd | 0.01 | CuI | Et₃N | Acetonitrile | 50 | 3 | High |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound [2]
This protocol is adapted from a green chemistry experiment for undergraduate laboratories.
-
Materials:
-
This compound (0.060 mmol)
-
Phenylboronic Acid (0.135 mmol)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂, 0.5 mol%)
-
Sodium Carbonate (Na₂CO₃, 0.120 mmol)
-
Acetone (0.23 mL)
-
Water (0.27 mL)
-
-
Procedure:
-
To a 5 mL round-bottom flask equipped with a magnetic stir bar and a water condenser, add this compound, phenylboronic acid, sodium carbonate, and palladium(II) acetate.
-
Add the acetone and water solvent mixture.
-
Heat the reaction mixture to 40-45 °C with stirring for 60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up involves extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and removal of the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Protocol 2: Heck Reaction of an Aryl Bromide with an Alkene (General Protocol)
This protocol for 4-bromophenol can be adapted for this compound.
-
Materials:
-
This compound (8.7 mmol)
-
Styrene (10.8 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 1 mol%)
-
Tri(o-tolyl)phosphine (6 mol%)
-
Triethylamine (Et₃N, 10 mL)
-
-
Procedure:
-
To a reaction vessel, add a solution of this compound in triethylamine.
-
Successively add styrene, tri(o-tolyl)phosphine, and palladium(II) acetate at room temperature.
-
Stir the reaction mixture overnight at 100 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and quench with 1 M HCl (aq.).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 3: Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne (General Copper-Free Protocol)
This general protocol can be adapted for this compound.
-
Materials:
-
This compound (1.0 mmol)
-
Terminal Alkyne (e.g., Phenylacetylene, 1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
-
Procedure:
-
In a dry Schlenk tube under an argon atmosphere, combine this compound, Pd(OAc)₂, the phosphine ligand, and cesium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add the anhydrous solvent via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing Experimental Workflows and Logical Relationships
Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Decision Tree for Optimizing Palladium Catalyst Loading
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
References
Common side products in the synthesis of Ethyl 4-bromophenylacetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Ethyl 4-bromophenylacetate. It is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of 4-bromophenylacetic acid with ethanol (B145695), using a strong acid catalyst such as sulfuric acid.
Low or No Product Yield
Question: I am getting a very low yield or no desired product at all. What are the possible causes and how can I resolve this?
Answer: Low or no yield in a Fischer esterification can stem from several factors related to the reaction equilibrium, starting material quality, and reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no product yield.
Detailed Checklist:
-
Reaction Equilibrium: Fischer esterification is a reversible reaction. To drive it towards the product, you can:
-
Starting Material Quality:
-
Purity of 4-bromophenylacetic acid: Impurities in the starting carboxylic acid can inhibit the reaction. Ensure you are using a high-purity starting material.
-
Anhydrous Ethanol: The ethanol used should be as dry as possible, as the presence of water will shift the equilibrium back towards the reactants.
-
Isomeric Impurities: If the 4-bromophenylacetic acid was synthesized by bromination of phenylacetic acid, it might contain the 2-bromo isomer, which will also undergo esterification and lead to an impure product mixture.
-
-
Reaction Conditions:
-
Catalyst: Ensure a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid) is used.
-
Temperature and Reaction Time: The reaction typically requires heating under reflux for several hours (e.g., 15-24 hours) to reach equilibrium.[2] Inadequate temperature or time will result in incomplete conversion.
-
Product Purity Issues
Question: My final product is impure. What are the likely contaminants and how can I remove them?
Answer: Impurities in the final product can be unreacted starting materials, side products from the reaction, or isomeric impurities.
Common Impurities and Purification Strategies:
| Impurity/Side Product | Chemical Formula | Molar Mass ( g/mol ) | Identification | Removal Method |
| 4-Bromophenylacetic acid | C₈H₇BrO₂ | 215.04 | TLC, GC-MS, ¹H NMR | Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) during work-up to remove the acidic starting material. |
| Ethyl 2-bromophenylacetate | C₁₀H₁₁BrO₂ | 243.10 | GC-MS, ¹H NMR | Fractional distillation or column chromatography. |
| Diethyl ether | (C₂H₅)₂O | 74.12 | ¹H NMR | Removal under reduced pressure (rotary evaporation). |
| Ethyl sulfate (B86663) / Diethyl sulfate | C₂H₅HSO₄ / (C₂H₅)₂SO₄ | 126.13 / 154.19 | GC-MS | These are typically removed during the aqueous work-up. |
Purification Workflow:
Caption: General workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield and purity I can expect for the synthesis of this compound?
A1: With optimized conditions, such as using a large excess of ethanol and ensuring a complete reaction, yields of this compound are typically very high, often in the range of 97-99%.[2] The purity of the product after a standard aqueous work-up and solvent removal is generally good, but for very high purity applications (>99%), further purification by distillation or chromatography may be necessary to remove trace impurities.
Q2: What are the most common side products in this synthesis?
A2: The most common side products are:
-
Unreacted 4-bromophenylacetic acid: Due to the equilibrium nature of the Fischer esterification.
-
Diethyl ether: Formed by the acid-catalyzed dehydration of ethanol, especially at higher temperatures.
-
Ethyl sulfate and Diethyl sulfate: Resulting from the reaction of the ethanol with the sulfuric acid catalyst.
-
Ethyl 2-bromophenylacetate: If the starting 4-bromophenylacetic acid contains the 2-bromo isomer as an impurity.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (4-bromophenylacetic acid) and the appearance of the product (this compound).
Q4: Is it necessary to use a Dean-Stark apparatus?
A4: While not strictly necessary, using a Dean-Stark apparatus is a highly effective method for removing the water generated during the esterification, which drives the equilibrium towards the product and can significantly improve the yield.[1] The alternative is to use a large excess of the alcohol.
Q5: What is the role of the sulfuric acid in this reaction?
A5: Sulfuric acid acts as a catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. It also facilitates the departure of the water molecule.
Q6: What are the key safety precautions for this synthesis?
A6:
-
Handle concentrated sulfuric acid with extreme care in a fume hood, as it is highly corrosive.
-
The reaction involves heating flammable solvents (ethanol, and potentially an extraction solvent), so appropriate precautions against fire should be taken.
-
This compound is harmful if swallowed and causes serious eye irritation.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Experimental Protocol
Synthesis of this compound
This protocol is a general guideline and may require optimization based on specific laboratory conditions and available equipment.
Materials:
-
4-Bromophenylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Ethyl acetate (B1210297) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-bromophenylacetic acid (1 equivalent) in anhydrous ethanol (a 5- to 10-fold molar excess is recommended).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents) to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 15-24 hours.[2] Monitor the reaction progress by TLC or GC.
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Work-up:
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the sulfuric acid and remove any unreacted 4-bromophenylacetic acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography.
References
How to avoid homocoupling in Suzuki reactions with Ethyl 4-bromophenylacetate
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Troubleshooting Guide: How to Avoid Homocoupling in Suzuki Reactions
Homocoupling of the boronic acid or its derivatives is a common side reaction in Suzuki coupling, leading to the formation of symmetrical biaryl impurities and a reduced yield of the desired cross-coupled product. This guide provides a systematic approach to identifying the causes of homocoupling and implementing effective solutions, with a specific focus on reactions involving Ethyl 4-bromophenylacetate.
Q1: I am observing a significant amount of homocoupling byproduct in my Suzuki reaction with this compound. What are the primary causes and how can I prevent this?
A1: Homocoupling in Suzuki reactions is primarily caused by three factors: the presence of oxygen, the use of a Pd(II) precatalyst without an efficient reduction to the active Pd(0) species, and suboptimal reaction conditions. Below is a detailed troubleshooting guide to address these issues.
Troubleshooting Workflow for Homocoupling
Caption: A step-by-step workflow to diagnose and resolve issues with homocoupling in Suzuki reactions.
Quantitative Data on Reaction Parameter Effects
The following table summarizes the impact of various reaction parameters on the yield of the desired cross-coupled product and the formation of the homocoupling byproduct. While specific data for this compound is compiled from various sources, the trends are generally applicable to other aryl bromides.
| Parameter | Variation | Substrate | Desired Product Yield (%) | Homocoupling Byproduct (%) | Reference |
| Atmosphere | Air | 4-bromotoluene | Low/Moderate | Significant | [1] |
| Inert (N₂/Ar) | 4-bromotoluene | High | Minimized | [1] | |
| Pd Precatalyst | Pd(OAc)₂ (Pd(II)) | Aryl Boronic Acid | Lower | Higher | [2] |
| Pd/C | Aryl Boronic Acid | Higher | Lower | [2] | |
| Pd(PPh₃)₄ (Pd(0)) | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Good (up to 60%) | Not reported as major | [3] | |
| Additive | None | Aryl Boronic Acid | Lower | Higher | [2] |
| Potassium Formate | Aryl Boronic Acid | Higher | Nearly eliminated | [2] | |
| Base | K₃PO₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 60% | Not reported as major | [3] |
| K₂CO₃ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 40% | Not reported as major | [3] | |
| Na₂CO₃ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 36% | Not reported as major | [3] | |
| Solvent | Toluene | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 40% | Not reported as major | [3] |
| Acetonitrile | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 36% | Not reported as major | [3] | |
| 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 60% | Not reported as major | [3] |
Experimental Protocols
Q2: Can you provide a detailed experimental protocol for the Suzuki coupling of this compound with phenylboronic acid that minimizes homocoupling?
A2: Certainly. The following protocol incorporates best practices to suppress the formation of homocoupling byproducts.
Protocol: Suzuki-Miyaura Coupling of this compound and Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation: In a separate vial, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the Schlenk flask.
-
Degassing: Sparge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes.
-
Catalyst Addition: Add the catalyst mixture to the reaction flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Frequently Asked Questions (FAQs)
Q3: Why is degassing the solvents and reaction mixture so critical?
A3: Oxygen present in the reaction mixture can lead to the oxidative homocoupling of the boronic acid.[4] This occurs through a palladium(II)-mediated pathway that competes with the desired cross-coupling catalytic cycle.[2] Rigorous degassing by sparging with an inert gas like nitrogen or argon removes dissolved oxygen, thereby minimizing this side reaction.[2]
Q4: What is the advantage of using a Pd(0) precatalyst over a Pd(II) salt?
A4: The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) species. When a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂ is used, it must first be reduced in situ to Pd(0). This reduction can sometimes be slow or inefficient, and the presence of Pd(II) species can promote the homocoupling of the boronic acid.[5] By using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃, the catalytic cycle can be initiated more directly, and the side reaction involving Pd(II) is less likely to occur.
Q5: How does the choice of ligand affect homocoupling?
A5: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Bulky and electron-rich phosphine ligands, such as SPhos or XPhos, can promote the reductive elimination step of the desired cross-coupling product and disfavor the pathways leading to homocoupling.[6]
Q6: Can the base influence the extent of homocoupling?
A6: Yes, the choice of base can impact the reaction outcome. While the primary role of the base is to activate the boronic acid for transmetalation, different bases can affect the solubility of reagents and the overall reaction kinetics. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective in promoting the desired cross-coupling while minimizing side reactions.[3]
Reaction Mechanism: Suzuki Coupling vs. Homocoupling
Caption: The catalytic cycle for the desired Suzuki cross-coupling reaction and the competing pathway for boronic acid homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl 4-bromophenylacetate
This guide provides troubleshooting advice and detailed protocols for the purification of Ethyl 4-bromophenylacetate from typical reaction mixtures, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude reaction mixture of this compound synthesized via Fischer esterification?
Common impurities include unreacted starting materials such as 4-bromophenylacetic acid and ethanol, as well as the acid catalyst (e.g., sulfuric acid). Side products from prolonged heating or side reactions may also be present.
Q2: My crude this compound is an oil or a semi-solid, but it's supposed to be a solid. What should I do?
The physical state of this compound is highly dependent on its purity. It is a low-melting solid (melting point: 29-33 °C), and the presence of impurities can cause it to appear as an oil or a semi-solid at room temperature.[1][2] This phenomenon, known as "oiling out," is common for compounds with low melting points.[3][4] Further purification via column chromatography, distillation, or recrystallization will likely yield the desired white solid.
Q3: How can I remove the acidic impurities from my crude product?
An aqueous workup is the first step in removing acidic impurities. Washing the crude product with a saturated solution of sodium bicarbonate (NaHCO₃) or a similar weak base will neutralize and remove the unreacted 4-bromophenylacetic acid and any remaining acid catalyst.[1][5]
Q4: What is the expected appearance of pure this compound?
Pure this compound is a white to off-white solid or a colorless to pale yellow liquid, depending on the ambient temperature.[1][5][6]
Troubleshooting Guide
Issue 1: The product remains an oil even after the aqueous workup.
| Possible Cause | Troubleshooting Step |
| Residual Solvent: | Ensure all organic solvents from the extraction (e.g., diethyl ether, ethyl acetate) are thoroughly removed under reduced pressure using a rotary evaporator. |
| High Impurity Content: | The concentration of impurities is too high, significantly depressing the melting point. Proceed with a more rigorous purification method like column chromatography or vacuum distillation. |
| "Oiling Out" during attempted crystallization: | The compound is precipitating as a liquid instead of a solid. This can happen if the solution is cooled too quickly or if the concentration of the solute is too high. Try adding a small amount of a solvent in which the compound is less soluble (an anti-solvent) to induce crystallization, or try scratching the inside of the flask with a glass rod to provide a nucleation site. |
Issue 2: Poor separation during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System: | The polarity of the eluent may be too high, causing all components to elute together. Start with a non-polar solvent system, such as a high ratio of hexanes to ethyl acetate (B1210297) (e.g., 96:4), and gradually increase the polarity.[7] Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. |
| Column Overloading: | Too much crude material was loaded onto the column. As a general rule, use a 20-50 fold excess by weight of silica (B1680970) gel to the crude product. |
| Improper Column Packing: | Air bubbles or cracks in the silica gel bed can lead to poor separation. Ensure the column is packed uniformly. |
Issue 3: Low recovery after recrystallization.
| Possible Cause | Troubleshooting Step |
| Product is too soluble in the chosen solvent: | Even at low temperatures, a significant amount of the product may remain dissolved. Try a different solvent or a solvent pair. For esters, a mixture of a soluble solvent (like ethanol) and a less soluble one (like water) can be effective.[8] Alternatively, for non-polar esters, hexanes can be a good choice. |
| Not enough cooling time: | Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. |
| Premature filtration: | Ensure that crystallization is complete before filtering. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14062-25-0 | [2] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [9] |
| Molecular Weight | 243.10 g/mol | [9] |
| Appearance | White to off-white solid or colorless to pale yellow liquid | [1][5][6] |
| Melting Point | 29-33 °C | [1][2] |
| Boiling Point | 88-90 °C at 0.35 mmHg | [6] |
Table 2: Comparison of Purification Methods
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Key Considerations |
| Aqueous Workup | Low to Moderate | >95% (crude) | Removes acidic impurities. Essential first step. |
| Recrystallization | Moderate to High | 60-85% | Prone to "oiling out" for this low-melting compound. Requires careful solvent selection. |
| Column Chromatography | High to Very High | ~73% | Effective for removing closely related impurities. A hexanes/ethyl acetate eluent system is a good starting point.[10] |
| Vacuum Distillation | High | 70-90% | Suitable for thermally stable compounds. Requires a good vacuum source due to the relatively high boiling point. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat this wash until no more gas evolution (CO₂) is observed.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.[1][5]
Protocol 2: Purification by Column Chromatography
-
Preparation of the Column:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the hexanes:ethyl acetate (96:4) mixture.
-
Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the eluent if necessary to elute the product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound. A yield of around 73% can be expected.[10]
-
Protocol 3: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a small amount of a potential solvent (e.g., hexanes, or an ethanol/water mixture).
-
The ideal solvent should dissolve the compound when hot but not when cold.
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If using a solvent pair like ethanol/water, dissolve the compound in the more soluble solvent (ethanol) and then add the less soluble solvent (water) dropwise until the solution becomes cloudy. Reheat to clarify.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize the yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting guide for an oily product.
References
- 1. This compound | 14062-25-0 [chemicalbook.com]
- 2. This compound 97 14062-25-0 [sigmaaldrich.com]
- 3. mt.com [mt.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Analysis of Ethyl 4-bromophenylacetate by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the identification of impurities in Ethyl 4-bromophenylacetate via Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a sample of this compound?
A1: Based on its synthesis via Fischer esterification of 4-bromophenylacetic acid with ethanol (B145695) using an acid catalyst (e.g., sulfuric acid), the most likely impurities include:
-
Unreacted Starting Materials: 4-bromophenylacetic acid and residual ethanol.
-
By-products: Diethyl ether, formed by the acid-catalyzed dehydration of ethanol.
-
Residual Catalyst: Traces of the acid catalyst, though typically removed during workup.
-
Solvent Residues: Any solvents used during the reaction or purification process.
Q2: What are the characteristic mass spectral fragments for this compound?
A2: The mass spectrum of this compound is characterized by its molecular ion peak and several key fragments. Due to the presence of bromine, you will observe isotopic peaks (M and M+2) with nearly equal intensity. Key m/z values to monitor include:
-
m/z 242/244 (M+•): The molecular ion.
-
m/z 197/199: Loss of the ethoxy group (-OCH2CH3).
-
m/z 169/171: Loss of the entire ester group (-COOCH2CH3).[1]
-
m/z 118: Loss of the bromine atom.
-
m/z 90: A fragment corresponding to the phenylacetic acid backbone.
Q3: How can I distinguish the peak of 4-bromophenylacetic acid from this compound in my chromatogram?
A3: 4-bromophenylacetic acid is more polar and less volatile than its ethyl ester. Therefore, you can expect it to have a longer retention time on most common non-polar and mid-polar GC columns (like a DB-5ms or equivalent). Additionally, the mass spectrum of 4-bromophenylacetic acid will show a molecular ion at m/z 214/216 and a prominent fragment from the loss of the carboxylic acid group. Due to its acidic nature, the peak shape for 4-bromophenylacetic acid may also exhibit tailing.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing (especially for the main analyte peak) | Active sites in the injector liner or on the column stationary phase can interact with the polar ester group. | 1. Use a deactivated inlet liner. 2. Trim the first few centimeters of the GC column. 3. Ensure the column is properly installed and not extending too far into the detector. |
| Ghost Peaks in Blank Runs | Carryover from a previous injection, often of less volatile impurities. | 1. Increase the final oven temperature and hold time to "bake out" the column. 2. Clean the injection port and replace the septum. 3. Run a solvent blank after a high-concentration sample. |
| Poor Resolution Between Impurity and Analyte Peaks | The GC temperature program or column polarity may not be optimal for separating structurally similar compounds. | 1. Decrease the temperature ramp rate to improve separation. 2. Consider using a column with a different stationary phase (e.g., a more polar column if using a non-polar one). |
| Baseline Noise or Instability | Contaminated carrier gas, column bleed at high temperatures, or a dirty MS source. | 1. Ensure high-purity carrier gas and check for leaks. 2. Confirm that the oven temperature does not exceed the column's maximum operating temperature. 3. Perform an MS source cleaning if the noise is persistent and electronic in nature. |
| Inconsistent Peak Areas/Intensities | Leaks in the injection system, improper sample preparation, or autosampler issues. | 1. Check for leaks at the septum and column connections. 2. Ensure the sample is fully dissolved and free of particulates. 3. Verify the autosampler syringe is functioning correctly and the injection volume is consistent. |
Experimental Protocols
Sample Preparation
-
Stock Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilution: Dissolve the sample in a suitable volatile solvent, such as ethyl acetate (B1210297) or dichloromethane, and dilute to the mark.
-
Working Solution: Perform a serial dilution to achieve a final concentration of approximately 100 µg/mL.
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter into a GC vial.
GC-MS Method Parameters (Suggested)
| Parameter | Value |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Quantitative Data Summary
The following table presents a hypothetical impurity profile for a batch of this compound with 98% purity, which is a common commercial specification.
| Compound | Retention Time (min) | Area % | Identification Method |
| This compound | 10.5 | 98.00 | Retention Time and Mass Spectrum |
| 4-bromophenylacetic acid | 12.2 | 1.50 | Retention Time and Mass Spectrum |
| Unknown Impurity 1 | 9.8 | 0.35 | Mass Spectrum |
| Unknown Impurity 2 | 11.5 | 0.15 | Mass Spectrum |
Visualizations
References
Technical Support Center: Strategies to Improve the Yield of Heck Reactions Using Ethyl 4-bromophenylacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Heck reaction specifically for the coupling of Ethyl 4-bromophenylacetate with various alkenes.
Troubleshooting Guide
This guide addresses common issues encountered during the Heck reaction with this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species has not been generated from the Pd(II) precatalyst, or the catalyst has been poisoned. | - Ensure proper in-situ reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂). The addition of a phosphine (B1218219) ligand can facilitate this reduction.[1] - Use a Pd(0) source directly, such as Pd₂(dba)₃.[2] - Ensure all reagents and solvents are pure and free of potential catalyst inhibitors. |
| 2. Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the electron-deficient nature of this compound. | - Employ bulky, electron-rich phosphine ligands like tri(o-tolyl)phosphine, P(t-Bu)₃, or Buchwald-type ligands (e.g., XPhos, SPhos) which are effective for less reactive aryl bromides.[2] - Consider using N-heterocyclic carbene (NHC) ligands, which have shown high efficiency.[3] | |
| 3. Ineffective Base: The base may be too weak, not soluble enough, or sterically hindered. | - Use a stronger base such as K₂CO₃, Cs₂CO₃, or an organic amine like triethylamine (B128534) (Et₃N) or DIPEA.[2] - Ensure the base is soluble in the reaction solvent. Adding a small amount of water to DMF can sometimes improve the solubility of inorganic bases.[4] | |
| 4. Suboptimal Temperature: The reaction temperature may be too low for the activation of the aryl bromide. | - Increase the reaction temperature, typically in the range of 100-140 °C.[5][6] Optimization may be required to balance the reaction rate and catalyst stability. | |
| Formation of Palladium Black | 1. Catalyst Decomposition: The active Pd(0) catalyst has agglomerated and precipitated out of the solution. | - Lower the reaction temperature.[5] - Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of Pd(0) to inactive Pd(II) species.[5] - Check the ligand-to-palladium ratio; high ratios can sometimes inhibit the reaction.[7] |
| 2. Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst. | - Thoroughly degas the solvent and reagents before starting the reaction.[5] Maintain a positive pressure of an inert gas throughout the experiment.[2] | |
| Formation of Side Products | 1. Homocoupling of Aryl Halide: This side reaction can become significant at higher temperatures. | - Optimize the reaction conditions by lowering the temperature to suppress this pathway. |
| 2. Alkene Isomerization: The palladium-hydride intermediate can promote double bond isomerization in the starting alkene or the product. | - Use a less polar solvent. - Add a halide salt, such as LiCl or Bu₄NCl, to the reaction mixture.[4] | |
| Poor Stereoselectivity (Formation of Z-isomer) | 1. Product Isomerization: The desired E-isomer may isomerize to the Z-isomer under the reaction conditions. | - Minimize reaction time and temperature to reduce post-reaction isomerization. The Heck reaction generally favors the formation of the trans (E) isomer due to steric factors.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the best palladium source for the Heck reaction with this compound?
A1: Both Pd(II) and Pd(0) sources can be effective. Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in-situ to the active Pd(0) species.[1][2] Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a reliable Pd(0) source that can also be used.[2] For challenging couplings, palladacycles have been shown to be highly active catalysts.[8]
Q2: Which ligands are recommended for coupling an electron-deficient aryl bromide like this compound?
A2: Electron-deficient aryl bromides can be less reactive in the oxidative addition step. Therefore, bulky and electron-rich ligands are generally recommended to enhance catalyst activity.[9] Good choices include tri(o-tolyl)phosphine, tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and specialized biaryl phosphine ligands (e.g., XPhos, SPhos). N-heterocyclic carbene (NHC) ligands are also excellent options.[3]
Q3: What is the role of the base in the Heck reaction and which one should I choose?
A3: The base is crucial for neutralizing the hydrogen halide (HBr) generated during the catalytic cycle, which regenerates the active Pd(0) catalyst.[1] Common bases include organic amines like triethylamine (Et₃N) and inorganic carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] The choice depends on the solvent and reaction temperature. For instance, a less volatile base like N-diethylcyclohexylamine might be necessary for high-temperature reactions.[7]
Q4: Which solvent is most suitable for this reaction?
A4: Highly polar aprotic solvents like DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone) are commonly used as they can help stabilize the catalytic species.[4] Dioxane is another viable option.[10] In some cases, the addition of a small amount of water to DMF can be beneficial, potentially by enhancing the solubility of an inorganic base.[4]
Q5: How can I minimize the formation of palladium black?
A5: The formation of palladium black indicates catalyst decomposition and precipitation. To minimize this, ensure the reaction is run under strictly anaerobic conditions by thoroughly degassing your solvent and reagents and maintaining an inert atmosphere (e.g., nitrogen or argon).[5] High temperatures can also promote catalyst agglomeration, so consider lowering the reaction temperature if palladium black is observed.
Experimental Protocols
General Protocol for the Heck Reaction of this compound
This protocol is a starting point and may require optimization for specific alkenes.
Reagents and Materials:
-
This compound
-
Alkene (e.g., styrene, ethyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., tri(o-tolyl)phosphine)
-
Base (e.g., triethylamine or potassium carbonate)
-
Anhydrous solvent (e.g., DMF or NMP)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and the phosphine ligand (0.04 equiv., 4 mol%).[2]
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.[2]
-
Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent via syringe to dissolve the solids. Follow this with the addition of the alkene (1.2 equiv.) and the base (1.5-2.0 equiv.).[2][10]
-
Reaction: Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 100-120 °C) and stir the mixture vigorously.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).[2]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and brine to remove the solvent and salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[2]
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).[2]
Visualizations
Caption: Experimental workflow for a typical Heck reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions of Ethyl 4-bromophenylacetate
Welcome to the technical support center for cross-coupling reactions involving Ethyl 4-bromophenylacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and optimize reaction outcomes. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to ensure the success of your Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the cross-coupling reactions of this compound, with a focus on preventing catalyst deactivation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The active Pd(0) species has not been generated or has been deactivated. | - Use a fresh batch of palladium precursor and ligand. - Ensure rigorous degassing of all solvents and reagents to remove oxygen.[1] - Consider using a pre-catalyst that is more stable and readily forms the active Pd(0) species.[1] |
| Inappropriate Ligand: The chosen ligand may not be suitable for the specific reaction, leading to catalyst instability. | - For Suzuki and Buchwald-Hartwig reactions, consider using bulky, electron-rich phosphine (B1218219) ligands.[1] - For Heck reactions, the choice of phosphine or N-heterocyclic carbene (NHC) ligand can be critical.[2] | |
| Incorrect Base or Solvent: The base may not be strong enough or may be incompatible with the substrate, leading to side reactions or poor catalyst performance. | - Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3] - Ensure the use of anhydrous, degassed solvents. | |
| Formation of Black Precipitate (Palladium Black) | Catalyst Agglomeration: The active Pd(0) catalyst has aggregated into an inactive form. | - Lower the reaction temperature. - Optimize the catalyst and ligand concentration. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) | Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[4] | - Improve the degassing procedure (e.g., use freeze-pump-thaw cycles). - Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction. |
| Source of Hydride: The base or solvent may act as a hydride source, leading to dehalogenation.[4] | - Screen different bases and solvents. - Ensure all reagents are anhydrous. | |
| Hydrolysis of Ethyl Ester | Strongly Basic Conditions: The ester group of this compound is susceptible to hydrolysis under harsh basic conditions. | - Use milder bases like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOt-Bu, especially at elevated temperatures.[5] - Monitor the reaction closely and minimize reaction time. - Consider using a less nucleophilic base. |
Frequently Asked Questions (FAQs)
Q1: Why is my palladium catalyst turning black, and what can I do to prevent it?
A1: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst deactivation. This occurs when the active, soluble Pd(0) catalyst species agglomerate into larger, inactive palladium metal particles. To prevent this, you can try lowering the reaction temperature, reducing the catalyst loading, or using a ligand that better stabilizes the Pd(0) species. Ensuring a truly inert atmosphere can also help, as oxidative processes can contribute to catalyst decomposition.
Q2: I am observing significant amounts of debrominated starting material in my reaction. What is the cause and how can I minimize it?
A2: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen.[4] This is often caused by the presence of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with trace amounts of water, alcohols, or even certain bases and solvents.[4] To minimize this, ensure all your reagents and solvents are scrupulously dry and well-degassed. Screening different bases can also be effective, as some are more prone to generating hydride species than others.
Q3: Can the ester group in this compound cause problems during the reaction?
A3: Yes, the ethyl ester group is sensitive to basic conditions, especially at elevated temperatures, and can undergo hydrolysis to the corresponding carboxylic acid.[5] This can be a significant issue in reactions requiring strong bases like sodium tert-butoxide (NaOt-Bu). To mitigate this, it is advisable to use milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[5] Running the reaction at the lowest effective temperature and for the shortest possible time can also help preserve the ester functionality.
Q4: How do I choose the right ligand for my cross-coupling reaction?
A4: Ligand choice is critical for catalyst stability and activity. For Suzuki and Buchwald-Hartwig reactions with aryl bromides, bulky and electron-rich monophosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos), are often very effective.[1] For Heck reactions, a wider variety of phosphine and N-heterocyclic carbene (NHC) ligands can be used, and the optimal choice may depend on the specific alkene coupling partner.[2] It is often necessary to screen a small number of ligands to find the best one for your specific system.
Q5: What is the best way to degas my reaction mixture?
A5: Proper degassing is crucial to prevent oxygen-sensitive catalysts from deactivating. A common and effective method is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst. For more rigorous degassing, especially for highly sensitive reactions, the freeze-pump-thaw method is recommended. This involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. This cycle is typically repeated three times.
Data Presentation
The following tables provide a summary of reaction conditions and yields for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions of this compound with representative coupling partners.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1.8) | - | Na₂CO₃ (2) | [bmim]PF₆:H₂O | 100-105 | 1 | High | [6] |
| Pd(OAc)₂ (0.5) | - | Na₂CO₃ (2) | Acetone:H₂O | 40-45 | 1 | High | [6] |
| Pd(OAc)₂ (1.5) | - | K₂CO₃ (2.5) | H₂O (with TBAB) | 90-95 | 1 | High | [6] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [3] |
Table 2: Heck Coupling of this compound with Styrene (Representative Conditions for Aryl Bromides)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N (1.5) | DMF | 100 | 4 | >95 | General Protocol |
| PdCl₂(PPh₃)₂ (1) | - | NaOAc (2) | NMP | 120 | 6 | ~90 | General Protocol |
| Pd(OAc)₂ (2) | - | K₂CO₃ (2) | DMF | 60 | 12 | 92 | [7] |
Table 3: Buchwald-Hartwig Amination of this compound with Aniline (Representative Conditions for Aryl Bromides)
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu (1.4) | Toluene | 80 | 4 | >95 | [8] |
| Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2.1) | Toluene | 100 | 24 | ~90 | General Protocol |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 100 | 18 | High | General Protocol |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (2.0 mmol).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Heck Reaction
-
In a Schlenk tube, combine this compound (1.0 mmol), the alkene (1.2 mmol), the base (1.5 mmol), and the palladium catalyst/ligand system.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add the degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature with stirring.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To a Schlenk tube, add the palladium precursor, the ligand, and the base under an inert atmosphere.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the degassed solvent.
-
Seal the tube and heat the mixture to the specified temperature with stirring for the indicated time.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a short pad of silica (B1680970) gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Common catalyst deactivation pathways in cross-coupling reactions.
Caption: A workflow for troubleshooting low-yield cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 8. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Reactions Involving Ethyl 4-bromophenylacetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving Ethyl 4-bromophenylacetate.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Suzuki reaction with this compound?
A typical aqueous workup procedure involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent such as ethyl acetate (B1210297) and water. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, commonly by column chromatography.[1][2]
Q2: How can I effectively remove the palladium catalyst from my reaction mixture?
Several methods can be employed for palladium catalyst removal:
-
Filtration through Celite or Silica (B1680970) Gel: After the reaction, the mixture can be filtered through a pad of Celite or a short plug of silica gel.[1][3][4] This is a common and effective first step to remove the bulk of the palladium catalyst and other inorganic salts.[3]
-
Metal Scavengers: For challenging cases or to achieve very low palladium levels, solid-supported metal scavengers, such as those with thiol functionalities, can be used.[4][5] These materials selectively bind to the metal, which can then be filtered off.[5]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon (like Darco G-60) can help adsorb the palladium catalyst, which is subsequently removed by filtration.[6]
Q3: What are the common boron-containing byproducts and how can I remove them?
Common boron-containing byproducts include unreacted boronic acid and its derivatives. These can often be removed during the aqueous workup. Washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) can help extract the acidic boronic acid species. For more persistent boron impurities, column chromatography is typically effective.
Q4: What are some common side reactions in Suzuki couplings with this compound?
Common side reactions include:
-
Homocoupling: The boronic acid coupling with itself to form a biaryl byproduct. This can be influenced by the presence of oxygen.[7][8]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which can be catalyzed by the base and is more prevalent with unstable boronic acids.[9][10][11]
-
Dehalogenation: The starting aryl halide (this compound) loses its bromine atom, being replaced by a hydrogen.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst | Ensure an inert atmosphere was maintained throughout the reaction.[12] Use fresh, high-quality catalyst and solvents. |
| Poorly optimized reaction conditions | Vary the base, solvent, and temperature. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[13] Solvent systems like dioxane/water or toluene/water are often effective.[13] | |
| Decomposition of boronic acid | Use a slight excess of the boronic acid (1.1-1.5 equivalents). Consider using a more stable boronic ester (e.g., pinacol (B44631) ester) if protodeboronation is a significant issue.[7] | |
| Catalyst poisoning | Ensure starting materials are free from impurities like sulfur, which can poison the palladium catalyst.[14] | |
| Product Contaminated with Palladium | Ineffective filtration | Use a fine filter aid like Celite and ensure a well-packed pad. Consider a second filtration if necessary.[1] |
| Catalyst is soluble in the workup solvent | After filtration, consider washing the organic solution with an aqueous solution of a chelating agent like thiourea (B124793) or using a dedicated metal scavenger.[5] | |
| Presence of Homocoupling Byproduct | Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents before starting the reaction and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).[7][12] |
| Incomplete Reaction | Insufficient reaction time or temperature | Monitor the reaction progress by TLC or GC/LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time. |
| Steric hindrance | If using a sterically hindered boronic acid, a more active catalyst system (e.g., with specialized phosphine (B1218219) ligands) may be required. |
Experimental Protocols
General Aqueous Workup and Extraction
-
Cooling and Dilution: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Filtration: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[1] Wash the filter cake with additional organic solvent.
-
Phase Separation: Transfer the filtrate to a separatory funnel. Add water and shake gently. Allow the layers to separate.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.[1][15]
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium chloride (brine).[6][16]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][2]
-
Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system.[2][17]
Quantitative Data from Literature
The following table summarizes reaction conditions from a study on "greener" aqueous Suzuki coupling for the synthesis of ethyl-(4-phenylphenyl)acetate.[17]
| Parameter | Method 1: [bmim]PF₆ / Water | Method 2: Acetone / Water | Method 3: Water with TBAB |
| This compound | 0.060 mmol | 0.060 mmol | 0.060 mmol |
| Phenyl Boronic Acid | 0.135 mmol | 0.135 mmol | 0.094 mmol |
| Base | Na₂CO₃ (0.120 mmol) | Na₂CO₃ (0.120 mmol) | K₂CO₃ (0.15 mmol) |
| Catalyst | Pd(OAc)₂ (1.8 mol%) | Pd(OAc)₂ (0.5 mol%) | Pd(OAc)₂ (0.009 mmol) |
| Solvent | [bmim]PF₆ : H₂O (0.24mL:0.26mL) | Acetone : H₂O (0.23mL:0.27mL) | H₂O (0.5 mL) with TBAB (0.060 mmol) |
| Temperature | 100-105 °C | 40-45 °C | 90-95 °C |
| Time | 60 minutes | 60 minutes | 60 minutes |
Visualizations
Caption: General workflow for the workup of a Suzuki reaction.
Caption: Troubleshooting logic for low yield in Suzuki reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rose-hulman.edu [rose-hulman.edu]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
- 17. jeolusa.com [jeolusa.com]
Impact of base and solvent choice on the outcome of Ethyl 4-bromophenylacetate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-bromophenylacetate.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki Coupling Reactions
Question: I am experiencing low yields in my Suzuki coupling reaction with this compound and a boronic acid. What are the potential causes and solutions?
Answer: Low yields in Suzuki coupling reactions involving this compound can stem from several factors related to the base and solvent system.
-
Inadequate Base: The choice of base is critical for the activation of the palladium catalyst and the boronic acid. Weak bases may not be sufficient to drive the catalytic cycle efficiently.
-
Solution: Consider switching to a stronger base. While sodium carbonate (Na2CO3) is commonly used, bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be more effective, particularly with less reactive boronic acids. Potassium phosphate (B84403) (K3PO4) is another strong base that often gives good results.
-
-
Solvent System: The polarity and protic nature of the solvent can significantly impact the reaction rate and yield.
-
Solution: A mixture of a polar aprotic solvent and water is often optimal. Common solvent systems include dioxane/water, THF/water, or toluene/ethanol/water. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step. If you are using a single solvent, consider switching to a mixed system.
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and side reactions.
-
Solution: Ensure your reagents and solvents are pure and degassed to remove oxygen, which can oxidize the active Pd(0) species. Adding a phosphine (B1218219) ligand, such as PPh3 or SPhos, can help stabilize the catalyst and improve its activity.
-
Issue 2: Competing Hydrolysis of the Ester
Question: During my cross-coupling reaction, I am observing significant hydrolysis of the ethyl ester group on my product. How can I minimize this side reaction?
Answer: Hydrolysis of the ethyl ester is a common side reaction, especially when using strong aqueous bases and elevated temperatures.
-
Base Selection: The strength and concentration of the base are key factors.
-
Solution: Opt for a milder base that is still effective for the coupling reaction. Sodium bicarbonate (NaHCO3) can be a good alternative to stronger bases like NaOH or KOH. Using a stoichiometric amount of the base rather than a large excess can also help.
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times increase the rate of hydrolysis.
-
Solution: Try to run the reaction at the lowest temperature at which the coupling still proceeds efficiently. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
-
-
Solvent Choice: The presence of water is necessary for hydrolysis.
-
Solution: While some water is often required for the coupling, using a solvent system with a lower water content can reduce the extent of hydrolysis. Anhydrous conditions with an organic-soluble base like triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA) can be an alternative, though this may require optimization of the catalytic system.
-
Frequently Asked Questions (FAQs)
Q1: Which base is best for the Sonogashira coupling of this compound with a terminal alkyne?
A1: For Sonogashira couplings, a combination of a copper(I) co-catalyst and an amine base is typically used. The most common and effective bases are organic amines such as triethylamine (Et3N) or diisopropylethylamine (DIPEA). These bases are strong enough to deprotonate the terminal alkyne, forming the copper acetylide in situ, and also act as a solvent or co-solvent.
Q2: Can I perform an α-substitution reaction on this compound without affecting the bromo-substituent?
A2: Yes, it is possible to selectively perform an α-substitution. This requires a strong, non-nucleophilic base to deprotonate the α-carbon without promoting nucleophilic aromatic substitution at the C-Br bond. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are commonly used for this purpose at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF.
Q3: What is the impact of the solvent on the hydrolysis of this compound?
A3: The solvent plays a crucial role in the rate of hydrolysis. Protic solvents, especially water, can participate in the hydrolysis reaction. The reaction is significantly faster in solvent mixtures containing water and is often catalyzed by the presence of acids or bases. In aprotic solvents like THF or dioxane, the rate of uncatalyzed hydrolysis is very slow.
Data Presentation
Table 1: Effect of Base and Solvent on Suzuki Coupling Yield
| Entry | Boronic Acid | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Na2CO3 (2.0) | Dioxane/H2O (4:1) | 90 | 12 | 75 |
| 2 | Phenylboronic acid | K2CO3 (2.0) | Dioxane/H2O (4:1) | 90 | 12 | 88 |
| 3 | Phenylboronic acid | K3PO4 (2.0) | Toluene/EtOH/H2O (4:1:1) | 80 | 8 | 92 |
| 4 | Thiophene-2-boronic acid | Na2CO3 (2.0) | THF/H2O (4:1) | 80 | 16 | 65 |
| 5 | Thiophene-2-boronic acid | Cs2CO3 (2.0) | Dioxane/H2O (4:1) | 100 | 10 | 85 |
Table 2: Influence of Base on Ester Hydrolysis during Coupling
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Coupling Product (%) | Hydrolyzed Product (%) |
| 1 | NaOH (2.5) | EtOH/H2O (3:1) | 80 | 45 | 55 |
| 2 | K2CO3 (2.0) | Dioxane/H2O (4:1) | 90 | 88 | 12 |
| 3 | NaHCO3 (3.0) | DMF/H2O (5:1) | 100 | 90 | <5 |
| 4 | Et3N (3.0) | THF (anhydrous) | 70 | 95 | <1 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 equiv.), and the chosen base (2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Procedure for Saponification (Ester Hydrolysis)
-
Dissolve this compound (1.0 equiv.) in a suitable solvent mixture (e.g., THF/water or ethanol/water).
-
Add an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) (1.5-3.0 equiv.).
-
Stir the mixture at room temperature or with gentle heating until the ester is fully consumed (as monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.
-
Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Visualizations
Caption: Workflow for a typical Suzuki coupling reaction.
Caption: Troubleshooting logic for low yield reactions.
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 4-bromophenylacetate and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for ethyl 4-bromophenylacetate and its key reaction products obtained through Suzuki coupling, hydrolysis, and reduction. Detailed experimental protocols and visual workflows are included to support researchers in the analysis and characterization of these compounds.
Data Presentation: Comparative NMR Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound and its derivatives. All data is referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Table 1: ¹H NMR Data Comparison (CDCl₃)
| Compound Name | Ar-H (ppm) | -CH₂- (ppm) | -CH₂-CH₃ (ppm) | -CH₃ (ppm) | Other (ppm) |
| This compound | 7.45 (d, 2H), 7.16 (d, 2H) | 3.56 (s, 2H) | 4.14 (q, 2H) | 1.25 (t, 3H) | |
| Ethyl 4-phenylphenylacetate (Suzuki Product) | 7.63-7.53 (m, 4H), 7.47-7.35 (m, 5H) | 3.68 (s, 2H) | 4.18 (q, 2H) | 1.27 (t, 3H) | |
| 4-Bromophenylacetic acid (Hydrolysis Product) | 7.48 (d, 2H), 7.20 (d, 2H) | 3.61 (s, 2H) | 11.2 (s, 1H, -COOH) | ||
| 2-(4-bromophenyl)ethanol (B1265510) (Reduction Product) | 7.42 (d, 2H), 7.10 (d, 2H) | 2.84 (t, 2H) | 3.85 (t, 2H) | 1.65 (s, 1H, -OH) |
Table 2: ¹³C NMR Data Comparison (CDCl₃)
| Compound Name | C=O (ppm) | Ar-C (ppm) | -CH₂- (ppm) | -O-CH₂- (ppm) | -CH₃ (ppm) |
| This compound | 171.1 | 133.1, 131.6, 131.0, 121.1 | 40.8 | 61.0 | 14.2 |
| Ethyl 4-phenylphenylacetate (Suzuki Product) | 171.8 | 140.8, 140.2, 133.0, 129.8, 128.8, 127.5, 127.3, 127.1 | 40.8 | 60.9 | 14.2 |
| 4-Bromophenylacetic acid (Hydrolysis Product) | 177.5 | 133.5, 131.9, 131.2, 121.5 | 40.5 | ||
| 2-(4-bromophenyl)ethanol (Reduction Product) | 138.0, 131.5, 130.5, 120.0 | 38.5 | 63.0 |
Experimental Protocols
Detailed methodologies for the synthesis of the compared products and the subsequent NMR analysis are provided below.
Synthesis of Ethyl 4-phenylphenylacetate (Suzuki Coupling)
This protocol is adapted from a standard Suzuki-Miyaura cross-coupling reaction.[1][2][3]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 eq) and toluene.
-
Reaction Execution: Heat the reaction mixture to 80-90°C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield pure ethyl 4-phenylphenylacetate.
Synthesis of 4-Bromophenylacetic acid (Hydrolysis)
This protocol describes the base-catalyzed hydrolysis of the ester.[4]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol (B145695) and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide (B78521) (NaOH) (1.5 eq).
-
Reaction Execution: Heat the mixture to reflux and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH 2 with concentrated hydrochloric acid (HCl).
-
Isolation: The product, 4-bromophenylacetic acid, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry.
Synthesis of 2-(4-bromophenyl)ethanol (Reduction)
This protocol outlines the reduction of the ester using lithium aluminum hydride (LiAlH₄).[5]
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) at 0°C.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% NaOH solution, and then water again (Fieser workup).
-
Isolation: A granular precipitate will form. Filter the mixture and wash the solid thoroughly with diethyl ether or THF. Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(4-bromophenyl)ethanol.
NMR Sample Preparation and Analysis
A standard protocol for preparing samples for ¹H and ¹³C NMR analysis is as follows.[6][7][8]
-
Sample Preparation: Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6]
-
Filtration: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[6]
-
Shimming: Place the NMR tube in the spectrometer and lock on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquisition: Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For the ¹³C spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like TMS.
Mandatory Visualization
References
- 1. jeolusa.com [jeolusa.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. publish.uwo.ca [publish.uwo.ca]
A Comparative Guide to the Synthesis of Biphenyl- and Heterocycle-Substituted Acetic Acid Ethyl Esters via Suzuki Coupling of Ethyl 4-bromophenylacetate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its reliability and versatility in forging carbon-carbon bonds. This guide provides a comprehensive analysis of the characterization of products derived from the Suzuki coupling of Ethyl 4-bromophenylacetate with a focus on "green" chemistry protocols. Furthermore, it offers a comparative overview of alternative cross-coupling methods, supported by available experimental data, to aid researchers in selecting the most suitable synthetic strategy.
Performance Comparison: Suzuki Coupling vs. Alternatives
The Suzuki coupling of this compound with various boronic acids is a well-established method for synthesizing a range of ethyl 2-(4-arylphenyl)acetates, which are valuable intermediates in medicinal chemistry. While the Suzuki reaction is often the go-to method, other palladium-catalyzed cross-coupling reactions such as the Heck, Stille, Negishi, and Kumada couplings present potential alternatives.
The primary challenge in providing a direct quantitative comparison lies in the limited literature available for side-by-side studies of these different coupling methods starting specifically from this compound. However, based on established protocols for the Suzuki reaction and general knowledge of the other coupling methods, a qualitative and partially quantitative comparison can be drawn.
Table 1: Comparison of Cross-Coupling Methods for the Synthesis of Ethyl 2-(4-arylphenyl)acetates
| Parameter | Suzuki Coupling | Heck Coupling | Stille Coupling | Negishi Coupling | Kumada Coupling |
| Coupling Partner | Boronic acids/esters | Alkenes (e.g., Styrene) | Organostannanes | Organozinc reagents | Grignard reagents |
| Typical Yield | Good to Excellent (often >80%) | Moderate to Good (variable) | Good to Excellent | Good to Excellent | Moderate to Good |
| Key Reagent Toxicity | Generally low toxicity | Varies with alkene | High (Organotins are toxic) | Moderate | N/A (Grignard reagents are highly reactive) |
| Byproducts | Boron-based, often easily removed | Varies | Tin-based, can be difficult to remove | Zinc-based | Magnesium-based |
| Functional Group Tolerance | Generally high | Moderate | High | Moderate to high | Low (Grignard reagents are strong bases/nucleophiles) |
| Reaction Conditions | Often requires a base; aqueous and "green" conditions are well-developed | Often requires a base; can be sensitive to steric hindrance | Generally mild, base often not required | Sensitive to air and moisture | Requires strictly anhydrous conditions |
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are protocols for various Suzuki coupling reactions of this compound, highlighting different "green" solvent systems.
Suzuki Coupling Protocols for this compound
Protocol 1: Suzuki Coupling in Acetone/Water [1]
-
Reactants:
-
This compound (1.0 equiv)
-
Phenylboronic acid (2.25 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.5 mol%)
-
-
Solvent: Acetone/Water mixture
-
Procedure:
-
In a round-bottom flask, combine this compound, phenylboronic acid, and sodium carbonate.
-
Add the acetone/water solvent mixture.
-
De-gas the mixture.
-
Add the Pd(OAc)₂ catalyst.
-
Heat the reaction mixture to 40-45°C and stir for 60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform a standard aqueous workup and purify the product by column chromatography.
-
-
Reported Yield: This method has been reported to give significant yields.[1]
Protocol 2: Suzuki Coupling in Ionic Liquid/Water [1]
-
Reactants:
-
This compound (1.0 equiv)
-
Phenylboronic acid (2.25 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1.8 mol%)
-
-
Solvent: 1-Butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆)/Water mixture
-
Procedure:
-
Combine this compound, phenylboronic acid, and sodium carbonate in a round-bottom flask.
-
Add the [bmim]PF₆/water solvent mixture.
-
De-gas the mixture.
-
Add the Pd(OAc)₂ catalyst.
-
Heat the reaction to 100-105°C for 60 minutes.
-
Monitor the reaction by TLC.
-
After completion, perform an aqueous workup and purify the product.
-
-
Note: The ionic liquid can potentially be recycled, which is a key advantage of this "green" approach.[1]
Protocol 3: Suzuki Coupling in Water with a Phase-Transfer Catalyst [1]
-
Reactants:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.57 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.15 mol%)
-
-
Solvent: Water
-
Procedure:
-
In a round-bottom flask, add this compound, phenylboronic acid, potassium carbonate, and TBAB.
-
Add water to the flask.
-
De-gas the mixture.
-
Add the Pd(OAc)₂ catalyst.
-
Heat the reaction to 90-95°C for 60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, perform a standard aqueous workup and purify the product.
-
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Conclusion
The Suzuki coupling of this compound is a highly efficient and adaptable method for the synthesis of a diverse range of biaryl and heterocycle-substituted acetic acid ethyl esters. The development of "green" protocols using aqueous solvent systems further enhances its appeal for sustainable chemical manufacturing. While alternative cross-coupling reactions like Heck, Stille, Negishi, and Kumada offer different synthetic avenues, the Suzuki coupling generally provides a superior balance of high yield, functional group tolerance, and the use of less toxic reagents. For researchers and drug development professionals, the Suzuki-Miyaura coupling remains a robust and preferred method for the construction of the valuable ethyl 2-(4-arylphenyl)acetate scaffold. Further research into direct, quantitative comparisons with other cross-coupling methods for this specific substrate would be beneficial for a more complete understanding of the synthetic landscape.
References
A Comparative Guide to the Reactivity of Ethyl 4-Halophenylacetates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate aryl halide is a critical parameter in the optimization of palladium-catalyzed cross-coupling reactions, profoundly influencing reaction efficiency, product yield, and overall synthetic strategy. This guide provides a comprehensive comparison of the reactivity of ethyl 4-halophenylacetates (where the halogen is iodine, bromine, chlorine, or fluorine) in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Heck coupling, and the Buchwald-Hartwig amination. This analysis is supported by representative experimental data and detailed protocols to aid in reaction design and execution.
General Reactivity Trend
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond dissociation energy. The generally accepted trend in reactivity follows the order:
Ar-I > Ar-Br > Ar-Cl > Ar-F
This trend is primarily attributed to the decreasing ease of the oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1] Aryl iodides, with the weakest C-I bond, readily undergo oxidative addition, leading to faster reaction rates and often higher yields under milder conditions. Conversely, the strong C-F bond in aryl fluorides makes them the least reactive, typically requiring specialized catalysts and more forcing reaction conditions.
Quantitative Comparison of Reactivity
Table 1: Representative Yields in Suzuki-Miyaura Coupling
| Ethyl 4-halophenylacetate | Halogen | Representative Yield (%) | Notes |
| Ethyl 4-iodophenylacetate | I | >95 | Typically high yields under mild conditions. |
| Ethyl 4-bromophenylacetate | Br | 85-95 | Excellent yields are achievable, often requiring slightly more forcing conditions than the iodide.[2] |
| Ethyl 4-chlorophenylacetate (B1239117) | Cl | 40-70 | Requires more specialized catalyst systems (e.g., with bulky, electron-rich phosphine (B1218219) ligands) and higher temperatures. |
| Ethyl 4-fluorophenylacetate | F | <10 | Generally unreactive under standard conditions and requires highly specialized catalysts. |
Table 2: Representative Yields in Heck Coupling
| Ethyl 4-halophenylacetate | Halogen | Representative Yield (%) | Notes |
| Ethyl 4-iodophenylacetate | I | >90 | High yields are common, often with high stereoselectivity for the trans product. |
| This compound | Br | 70-90 | Good to excellent yields, though may require higher temperatures than the iodide. |
| Ethyl 4-chlorophenylacetate | Cl | 30-60 | Lower yields are typical, and catalyst choice is critical for success.[3] |
| Ethyl 4-fluorophenylacetate | F | <5 | Very low reactivity. |
Table 3: Representative Yields in Buchwald-Hartwig Amination
| Ethyl 4-halophenylacetate | Halogen | Representative Yield (%) | Notes |
| Ethyl 4-iodophenylacetate | I | >95 | Excellent yields with a broad range of amines. |
| This compound | Br | 80-95 | Widely used with a variety of catalyst systems to achieve high yields.[4] |
| Ethyl 4-chlorophenylacetate | Cl | 50-80 | Requires advanced catalyst systems (e.g., biaryl phosphine ligands) for efficient coupling. |
| Ethyl 4-fluorophenylacetate | F | <10 | Challenging substrate, with limited successful examples. |
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura coupling of this compound, the Heck coupling of ethyl 4-chlorophenylacetate, and the Buchwald-Hartwig amination of ethyl 4-iodophenylacetate. These protocols can be adapted for other substrates with appropriate optimization of reaction conditions.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the coupling of this compound with phenylboronic acid to synthesize ethyl 4-phenylphenylacetate.[2]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
5 mL round-bottom flask
-
Magnetic stir bar
-
Water condenser
Procedure:
-
To a 5 mL round-bottom flask, add this compound (0.060 mmol, 1.0 equiv), phenylboronic acid (0.135 mmol, 2.25 equiv), and sodium carbonate (0.120 mmol, 2.0 equiv).[2]
-
Add palladium(II) acetate (0.5 mol%).[2]
-
To the flask, add a solvent mixture of acetone (0.23 mL) and water (0.27 mL).[2]
-
Equip the flask with a magnetic stir bar and a water condenser.
-
Heat the reaction mixture to 40-45 °C with vigorous stirring for 60 minutes.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Heck Coupling of Ethyl 4-Chlorophenylacetate
This protocol provides a general method for the Heck coupling of an aryl chloride with styrene (B11656), which can be adapted for ethyl 4-chlorophenylacetate.
Materials:
-
Ethyl 4-chlorophenylacetate
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
A bulky, electron-rich phosphine ligand (e.g., tri(tert-butyl)phosphine, P(t-Bu)₃)
-
A base (e.g., potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or dioxane)
-
Schlenk tube or sealed reaction vessel
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the base (e.g., potassium carbonate, 2.0 equiv).
-
Add ethyl 4-chlorophenylacetate (1.0 equiv).
-
Add the anhydrous solvent (e.g., DMF, to achieve a concentration of ~0.1 M).
-
Finally, add styrene (1.2-1.5 equiv) via syringe.
-
Seal the vessel and heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
After cooling to room temperature, dilute the mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of Ethyl 4-Iodophenylacetate
This general protocol for the amination of an aryl iodide can be applied to ethyl 4-iodophenylacetate.
Materials:
-
Ethyl 4-iodophenylacetate
-
Amine (e.g., aniline (B41778) or a secondary amine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos or BINAP)
-
Strong base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous toluene (B28343) or dioxane
-
Schlenk tube or sealed reaction vessel
-
Magnetic stir bar
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (1-2 mol% Pd), the phosphine ligand (2-4 mol%), and the base (1.4-2.0 equiv).[5]
-
Add ethyl 4-iodophenylacetate (1.0 equiv) and the amine (1.2 equiv).[5]
-
Add the anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.2 M).[5]
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Visualizations
Catalytic Cycles and Reactivity Workflow
The following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a logical workflow for selecting an appropriate ethyl 4-halophenylacetate based on desired reaction outcomes.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A decision workflow for selecting an ethyl 4-halophenylacetate.
References
Reactivity Showdown: Ethyl 4-bromophenylacetate vs. Ethyl 4-iodophenylacetate in Suzuki Coupling
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. For scientists engaged in drug discovery and materials science, the choice of aryl halide substrate is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of two commonly used substrates, ethyl 4-bromophenylacetate and ethyl 4-iodophenylacetate, in the context of palladium-catalyzed Suzuki coupling reactions.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The primary determinant of reactivity for an aryl halide in the Suzuki coupling is the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is the initial and often rate-determining step of the catalytic cycle. A weaker C-X bond facilitates a faster oxidative addition, leading to a more rapid overall reaction.
The established order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:
Ar-I > Ar-Br > Ar-Cl > Ar-F [1]
This trend is directly correlated with the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond, making ethyl 4-iodophenylacetate the more reactive coupling partner. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo-analogue.
Quantitative Performance Comparison
While direct, side-by-side comparative studies under identical conditions for this compound and ethyl 4-iodophenylacetate are not extensively documented in the literature, a clear trend can be established from individual studies and data from analogous compounds. The following table summarizes representative experimental data, highlighting the superior performance of aryl iodides.
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(OAc)₂ (0.5 mol%) | Na₂CO₃ / Acetone (B3395972):H₂O | 40-45 | 1 | High Yields Reported | [2] |
| This compound | Phenylboronic acid | Pd(OAc)₂ (1.8 mol%) | Na₂CO₃ / [bmim]PF₆:H₂O | 100-105 | 1 | High Yields Reported | [2] |
| 4-Iodoacetophenone (analogue) | Phenylboronic acid | Herrmann-Beller Palladacycle | NaOMe / Ethanol | Ambient | Kinetic Study | High Reactivity | [3][4] |
| 4-Iodophenol (analogue) | Phenylboronic acid | Pd/C (10%) | K₂CO₃ / Water | Reflux | 0.5 | High Yields Reported | |
| 4-Iodo-benzoic acid (analogue) | Phenylboronic acid model | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH | Aqueous | 70 | - | 100% Conversion | [5] |
| 4-Bromo-benzoic acid (analogue) | Phenylboronic acid model | Na₂PdCl₄/PPh₂PhSO₃Na/HCOOH | Aqueous | 70 | - | Lower reactivity than iodo | [5] |
Note: The data presented is compiled from different sources with varying reaction conditions and is intended to illustrate the general reactivity trend. Direct comparison of yields requires experiments conducted under identical conditions.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of both this compound and a generalized protocol for ethyl 4-iodophenylacetate, based on procedures for similar aryl iodides.
Protocol 1: Suzuki Coupling of this compound
This protocol is adapted from a documented procedure for the synthesis of ethyl-(4-phenylphenyl)acetate.[2]
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (2.25 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Acetone and Water (as solvent)
Procedure:
-
To a 5 mL round-bottom flask, add this compound (0.060 mmol, 10 µL), phenylboronic acid (0.135 mmol, 0.017 g), and sodium carbonate (0.120 mmol, 0.0126 g).
-
Add palladium(II) acetate (0.5 mol%).
-
Add a solvent mixture of acetone (0.23 mL) and water (0.27 mL).
-
Equip the flask with a magnetic stir bar and a water condenser.
-
Heat the reaction mixture to 40-45 °C for 60 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, extract with an appropriate organic solvent (e.g., diethyl ether), and dry the organic layer.
-
Purify the product via column chromatography.
Protocol 2: Representative Suzuki Coupling of Ethyl 4-iodophenylacetate
This generalized protocol is based on established procedures for highly reactive aryl iodides.[6][7][8]
Materials:
-
Ethyl 4-iodophenylacetate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (B91453) and Water (as solvent)
Procedure:
-
In an oven-dried Schlenk flask containing a magnetic stir bar, combine ethyl 4-iodophenylacetate (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously. Due to the higher reactivity of the iodide, the reaction may proceed at a lower temperature or for a shorter duration.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the fundamental steps of the palladium-catalyzed Suzuki coupling reaction.
Experimental Workflow
The diagram below outlines the general workflow for performing and analyzing a Suzuki coupling reaction.
Conclusion and Recommendations
Recommendations for Researchers:
-
For rapid reaction optimization and high yields under mild conditions: Ethyl 4-iodophenylacetate is the preferred substrate.
-
When developing syntheses for complex, multi-functionalized molecules: The milder conditions tolerated by the iodo-compound can help to avoid side reactions and preserve sensitive moieties.
-
For cost-sensitive, large-scale syntheses: this compound may be a more economical choice, provided that the required, more forcing reaction conditions are compatible with the overall synthetic route.
-
For selective, sequential cross-couplings: In molecules containing both bromine and iodine substituents, the significant difference in reactivity allows for selective coupling at the iodo-position first, followed by a subsequent coupling at the bromo-position under more vigorous conditions.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. jeolusa.com [jeolusa.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Arylating Agent of Choice: Unveiling the Advantages of Ethyl 4-bromophenylacetate
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and functional materials, the selection of an appropriate arylating agent is a critical decision that profoundly influences reaction efficiency, yield, and overall cost-effectiveness. Among the plethora of available reagents, Ethyl 4-bromophenylacetate has emerged as a versatile and reliable building block. This guide provides an objective comparison of this compound with its iodo and chloro analogues, supported by established reactivity principles and detailed experimental protocols for key cross-coupling reactions.
The primary advantage of this compound lies in its balanced reactivity. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of aryl halides generally follows the trend: Iodide > Bromide > Chloride.[1] While aryl iodides are the most reactive, their higher cost and lower stability can be prohibitive for large-scale synthesis. Conversely, aryl chlorides are more cost-effective but often require more forcing reaction conditions, such as higher temperatures and catalyst loadings, which can lead to undesired side reactions and functional group incompatibility. This compound strikes an optimal balance, offering good reactivity under relatively mild conditions at a moderate cost, making it a preferred choice for many applications.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation. The following table illustrates the expected comparative performance of ethyl 4-halophenylacetates in a typical Suzuki-Miyaura coupling with phenylboronic acid. The data for this compound is based on reported experimental results, while the data for the iodo and chloro analogues are extrapolated based on well-established reactivity trends.[1]
| Arylating Agent | Halogen | Relative Reactivity | Typical Reaction Time | Typical Yield (%) |
| Ethyl 4-iodophenylacetate | Iodine | Highest | Shorter (e.g., < 1 hour) | Very High (>95%) |
| This compound | Bromine | Moderate | Moderate (e.g., 1-4 hours) | High (85-95%) |
| Ethyl 4-chlorophenylacetate | Chlorine | Lowest | Longer (e.g., > 12 hours) | Moderate to High (60-85%) |
Experimental Protocols
Detailed methodologies for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are provided below. These protocols are designed to be adaptable for comparative studies of the different ethyl 4-halophenylacetates.
Experimental Protocol 1: Suzuki-Miyaura Coupling of Ethyl 4-halophenylacetate with Phenylboronic Acid
Objective: To synthesize ethyl 4-phenylphenylacetate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Ethyl 4-halophenylacetate (iodide, bromide, or chloride) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (B28343) (5 mL)
-
Water (1 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the round-bottom flask, add Ethyl 4-halophenylacetate, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Flush the flask with an inert gas for 5-10 minutes.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired ethyl 4-phenylphenylacetate.
Experimental Protocol 2: Buchwald-Hartwig Amination of Ethyl 4-halophenylacetate with Aniline
Objective: To synthesize ethyl 4-(phenylamino)phenylacetate via a palladium-catalyzed Buchwald-Hartwig amination.
Materials:
-
Ethyl 4-halophenylacetate (iodide, bromide, or chloride) (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the Schlenk tube, add Pd₂(dba)₃ and XPhos under an inert atmosphere.
-
Add toluene and stir for 5 minutes.
-
Add Ethyl 4-halophenylacetate, aniline, and sodium tert-butoxide.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired ethyl 4-(phenylamino)phenylacetate.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of these critical synthetic transformations, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
Navigating LPA Antagonist Synthesis: A Comparative Guide to Alternatives for Ethyl 4-bromophenylacetate
For researchers and professionals in drug development, the synthesis of potent and selective lysophosphatidic acid (LPA) antagonists is a critical area of investigation. While Ethyl 4-bromophenylacetate has been a common starting material, the landscape of synthetic chemistry offers a diverse array of alternative reagents. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of starting materials for the synthesis of next-generation LPA antagonists.
Lysophosphatidic acid is a bioactive phospholipid that signals through at least six G-protein coupled receptors (LPA1-6), influencing a wide range of cellular processes.[1][2] Dysregulation of LPA signaling is implicated in various pathological conditions, including fibrosis, cancer, and inflammation, making LPA receptors attractive therapeutic targets.[3][4] The development of small molecule antagonists that can selectively modulate these receptors is a key focus of pharmaceutical research.
This guide explores several classes of LPA antagonists synthesized from alternative starting materials, moving beyond the traditional this compound route. We will delve into the synthetic strategies, compare the biological activities of the resulting compounds, and provide detailed experimental protocols to facilitate the replication and advancement of these findings.
Comparative Analysis of Alternative Scaffolds
The pursuit of novel LPA antagonists has led to the exploration of diverse chemical scaffolds. Below is a comparison of prominent alternatives, highlighting their synthetic accessibility and the biological potency of the derived antagonists.
| Antagonist Class | Alternative Starting Material(s) | Key Synthetic Steps | Resulting Antagonist(s) | Potency (IC50/Ki) | Target Receptor(s) |
| Pyrazole (B372694) & Triazole Carbamates | Pyrazole and triazole derivatives | Carbamate (B1207046) formation | Compound 2 | IC50 = 25 nM | LPA1 selective |
| α-Substituted Methylene (B1212753) Phosphonates | α-halomethylene phosphonates | Nucleophilic substitution | α-bromomethylene phosphonate (B1237965) | Pan-LPA receptor antagonist activity | LPA1-4 |
| Oxycyclohexyl Acids | Cyclohexane derivatives | Multi-step synthesis involving stereoselective reductions and functional group manipulations | BMS-986278 | Kb = 6.9 nM | LPA1 |
| Non-lipid Phenyl-based Scaffolds | Substituted phenylacetic acids (e.g., methyl 2-(2-bromophenyl)acetate) | Alkylation, amidation | Piperidine derivative 18 | IC50 = 5.0 μM (initial hit) | LPA1 |
| Isoxazole Derivatives | Isoxazole precursors | Multi-step synthesis | KI-16425 | Ki = 0.34 μM | LPA1/LPA3 |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of LPA antagonists. The following protocols are representative of the key experiments cited in this guide.
General Synthesis of Pyrazole-Derived Carbamates (Analogue of Compound 2)
-
Synthesis of the pyrazole core: A substituted pyrazole is synthesized according to established literature methods.
-
Introduction of the carbamate linker: The pyrazole is reacted with a suitable isocyanate or by a two-step procedure involving activation with phosgene (B1210022) or a phosgene equivalent followed by reaction with an appropriate amine.
-
Final product isolation and purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired pyrazole-derived carbamate.
Synthesis of α-Bromomethylene Phosphonate LPA Analogue
-
Synthesis of the phosphonate backbone: A long-chain alkyl phosphonate is synthesized.
-
α-Bromination: The phosphonate is brominated at the α-position using a suitable brominating agent (e.g., N-bromosuccinimide) under radical initiation.
-
Hydrolysis: The phosphonate ester is hydrolyzed under acidic or basic conditions to yield the final α-bromomethylene phosphonic acid.[5]
-
Purification: The final compound is purified by recrystallization or chromatography.
Biological Evaluation: Calcium Mobilization Assay
This assay is commonly used to determine the antagonist activity of compounds at Gq-coupled LPA receptors (e.g., LPA1, LPA3).
-
Cell Culture: CHO or RH7777 cells stably expressing the LPA receptor of interest are cultured in appropriate media.[5]
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified time.
-
Compound Treatment: The cells are pre-incubated with varying concentrations of the antagonist compound.
-
LPA Stimulation: Cells are then stimulated with a known concentration of LPA.
-
Data Acquisition: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the inhibition of the LPA-induced calcium response against the antagonist concentration.[5]
Visualizing the Landscape
To better understand the context of LPA antagonist development, the following diagrams illustrate the LPA signaling pathway and a general workflow for the synthesis and evaluation of novel antagonists.
Caption: LPA binds to its receptor, initiating downstream signaling. Antagonists block this interaction.
Caption: A typical workflow for the discovery and development of novel LPA receptor antagonists.
Conclusion
The synthesis of LPA antagonists is a dynamic field, with numerous alternatives to traditional starting materials like this compound. The exploration of diverse scaffolds, including pyrazole- and triazole-derived carbamates, α-substituted methylene phosphonates, and oxycyclohexyl acids, has yielded highly potent and selective LPA receptor modulators. This guide provides a comparative overview to aid researchers in selecting appropriate synthetic strategies and starting materials for the development of novel therapeutics targeting the LPA signaling axis. The provided experimental protocols and workflow diagrams serve as a foundational resource for initiating and advancing research in this critical area of drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Evaluation of Lysophosphatidic Acid Analogues Using Conformational Restriction and Bioisosteric Replacement Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Validating the Structure of Novel Biphenyl Compounds Synthesized from Ethyl 4-bromophenylacetate: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis and structural validation of novel compounds are critical steps in the discovery pipeline. This guide provides a comparative analysis of a novel biphenyl (B1667301) compound, ethyl-(4-phenylphenyl)acetate, synthesized from the versatile starting material, Ethyl 4-bromophenylacetate. We present detailed experimental protocols, comparative data on synthetic methodologies, and a guide to the structural validation of the final product.
This compound is a readily available starting material that serves as a key building block in the synthesis of a variety of more complex molecules.[1] Its utility lies in the presence of a reactive bromine atom on the phenyl ring, which allows for the formation of new carbon-carbon bonds through various cross-coupling reactions.[2] One of the most powerful of these methods is the Suzuki-Miyaura cross-coupling reaction.
This guide focuses on the synthesis of ethyl-(4-phenylphenyl)acetate, a biphenyl derivative with potential applications in medicinal chemistry. Notably, this compound is a precursor to the non-steroidal anti-inflammatory drug (NSAID) Felbinac, highlighting its relevance in drug development.[3][4] We will explore a common and effective method for its synthesis – the Suzuki-Miyaura cross-coupling reaction – and provide the necessary details for its structural confirmation.
Synthesis of Ethyl-(4-phenylphenyl)acetate via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. In this case, this compound is coupled with phenylboronic acid to form the desired biphenyl structure.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
The following protocol is a representative example of a Suzuki-Miyaura coupling reaction to synthesize ethyl-(4-phenylphenyl)acetate.[2]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Solvent (e.g., a mixture of acetone (B3395972) and water)
-
Round bottom flask
-
Magnetic stir bar
-
Water condenser
Procedure:
-
To a round bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), sodium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (1-5 mol%).
-
Add the solvent system (e.g., a 1:1 mixture of acetone and water).
-
Equip the flask with a magnetic stir bar and a water condenser.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Structural Validation of Ethyl-(4-phenylphenyl)acetate
Accurate structural validation is paramount. A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
| Technique | Expected Observations for Ethyl-(4-phenylphenyl)acetate |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), the methylene (B1212753) protons adjacent to the ester, and aromatic protons from both phenyl rings. The integration of the aromatic region should correspond to 9 protons. |
| ¹³C NMR | Signals for the carbonyl carbon of the ester, the methylene carbon, the ethyl group carbons, and the aromatic carbons of the two phenyl rings. |
| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight of ethyl-(4-phenylphenyl)acetate (C₁₆H₁₆O₂ = 240.29 g/mol ). |
Comparison of Synthetic Methodologies
While the Suzuki-Miyaura coupling is a highly effective method, other synthetic strategies can be employed to generate similar biphenyl structures.
| Synthetic Method | Starting Materials | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | Aryl halide (e.g., this compound), Arylboronic acid | High yields, mild reaction conditions, tolerance of a wide range of functional groups. | The cost of palladium catalysts can be a factor. Boronic acids can sometimes be unstable. |
| Stille Coupling | Aryl halide, Organostannane | Similar advantages to Suzuki coupling. | Toxicity of organotin compounds is a significant drawback. |
| Heck Coupling | Aryl halide, Alkene | Good for forming C-C bonds with alkenes. | Not directly applicable for synthesizing the target biphenyl structure without further steps. |
| Friedel-Crafts Acylation | Phenylacetate, Benzoyl chloride | A classic method for forming aryl ketones, which could be a precursor. | Often requires harsh conditions (strong Lewis acids) and can lead to polysubstitution. |
Workflow for Synthesis and Validation
The overall process from starting material to a validated novel compound can be visualized as follows:
Caption: Workflow for the synthesis and validation of a novel compound.
This guide provides a foundational understanding of the synthesis and structural validation of a novel compound derived from this compound. By following the detailed experimental protocols and utilizing the comparative data, researchers can confidently synthesize and characterize new chemical entities for further investigation in drug discovery and materials science.
References
- 1. This compound | 14062-25-0 [chemicalbook.com]
- 2. jeolusa.com [jeolusa.com]
- 3. ERIC - EJ1002585 - Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)Acetate, a Biaryl with Anti-Arthritic Potential, Journal of Chemical Education, 2012-Aug [eric.ed.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Conversion of Ethyl 4-bromophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-bromophenylacetate is a versatile intermediate in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries. Its value stems from the presence of two key functional groups: an ester moiety that can be readily hydrolyzed or transesterified, and an aryl bromide that serves as a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. This guide provides a quantitative analysis of the reaction conversion of this compound in several common transformations, offering a comparative overview of its performance and detailed experimental protocols to support synthetic planning and process development.
Quantitative Analysis of Reaction Conversion
The following table summarizes the typical reaction yields and conditions for the synthesis and subsequent functionalization of this compound. These values are compiled from literature sources and represent expected outcomes under optimized conditions.
| Reaction Type | Coupling Partner(s) | Catalyst/Reagent(s) | Solvent(s) | Temperature (°C) | Yield/Conversion (%) |
| Fischer Esterification | 4-Bromophenylacetic acid, Ethanol (B145695) | H₂SO₄ | Ethanol | Reflux | 95-99% |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(OAc)₂ | [bmim]PF₆/H₂O or Acetone (B3395972)/H₂O | 100-105 | Up to 100% |
| Heck Reaction | Styrene (B11656) | Pd(OAc)₂/PPh₃ | DMF/H₂O | 100 | 70-90% (estimated) |
| Sonogashira Coupling | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂/CuI | Triethylamine | Room Temp. to 70 | 80-95% (estimated) |
| Buchwald-Hartwig Amination | Aniline (B41778) | Pd(OAc)₂/BINAP | Toluene | 110 | 70-90% (estimated) |
Experimental Protocols
Detailed methodologies for the key reactions involving this compound are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagent purity.
Synthesis of this compound via Fischer Esterification
This reaction describes the synthesis of the title compound from its corresponding carboxylic acid.
Reactants:
-
4-Bromophenylacetic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Suspend 4-bromophenylacetic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield this compound. A yield of 95-99% is expected.[1]
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol outlines a palladium-catalyzed cross-coupling reaction to form a C-C bond.[2]
Reactants:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Solvent system (e.g., [bmim]PF₆/H₂O or Acetone/H₂O)
Procedure:
-
In a round-bottom flask, combine this compound, phenylboronic acid (1.5-2.25 equivalents), sodium carbonate (2 equivalents), and palladium(II) acetate (0.5-1.8 mol%).
-
Add the chosen solvent system (e.g., a 1:1 mixture of acetone and water).
-
Equip the flask with a condenser and heat the mixture to 100-105°C with vigorous stirring for 1 hour.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product, which can be purified by column chromatography. Conversions of up to 100% have been reported.[2]
Heck Reaction of this compound with Styrene (Representative Protocol)
This protocol describes the palladium-catalyzed coupling of the aryl bromide with an alkene.
Reactants:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)/Water
Procedure:
-
To a degassed mixture of DMF and water, add this compound, styrene (1.2 equivalents), potassium carbonate (1.5 equivalents), triphenylphosphine (0.4 equivalents), and palladium(II) acetate (0.1 mol%).
-
Heat the reaction mixture to 100°C under an inert atmosphere for 12 hours.
-
Monitor the reaction by GC-MS or TLC. Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the corresponding stilbene (B7821643) derivative.
Sonogashira Coupling of this compound with Phenylacetylene (Representative Protocol)
This procedure details the coupling of an aryl bromide with a terminal alkyne.
Reactants:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in triethylamine.
-
Add phenylacetylene (1.2 equivalents), bis(triphenylphosphine)palladium(II) dichloride (1-2 mol%), and copper(I) iodide (1-2 mol%).
-
Stir the reaction mixture at room temperature or heat to 70°C, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Buchwald-Hartwig Amination of this compound with Aniline (Representative Protocol)
This protocol describes the formation of a C-N bond via palladium-catalyzed amination.[3]
Reactants:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, aniline (1.5 equivalents), cesium carbonate (2 equivalents), palladium(II) acetate (5 mol%), and BINAP (8 mol%) in anhydrous toluene.
-
Degas the mixture and then heat to 110°C with stirring for 8-12 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
-
Filter the mixture through celite and concentrate the filtrate.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Visualizations
The following diagrams illustrate the logical workflow of two key reactions involving this compound.
References
A Comparative Guide to HPLC Purity Assessment of Synthesized Ethyl 4-Bromophenylacetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized Ethyl 4-bromophenylacetate and its derivatives. The performance of these methods is evaluated with supporting experimental data and detailed protocols to aid researchers in selecting and implementing robust quality control procedures.
Introduction to this compound and the Imperative of Purity
This compound is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Its purity is paramount as impurities can affect the safety, efficacy, and stability of the final drug product.[2] The most common route for its synthesis is the Fischer esterification of 4-bromophenylacetic acid with ethanol, using an acid catalyst like sulfuric acid.[3][4] This synthesis route can introduce several process-related impurities, including unreacted starting materials, by-products, and degradation products.[2]
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[5][6] This guide will focus on reversed-phase HPLC (RP-HPLC) for the purity assessment of this compound derivatives.
Potential Impurities in Synthesized this compound
A thorough understanding of potential impurities is crucial for developing a specific and accurate HPLC method. Based on the Fischer esterification synthesis, the following are the most probable impurities:
-
4-Bromophenylacetic acid: Unreacted starting material.
-
By-products of the esterification reaction: Including potential products from side reactions catalyzed by sulfuric acid.[7]
-
Degradation products: Arising from instability of the product under certain conditions.
Comparative HPLC Purity Analysis
To illustrate the effectiveness of HPLC in purity assessment, this section presents hypothetical data from the analysis of three different batches of synthesized this compound. These batches were produced under slightly varying conditions, leading to different impurity profiles.
Table 1: HPLC Purity Analysis of Three Batches of Synthesized this compound
| Compound | Batch 1 | Batch 2 | Batch 3 |
| Retention Time (min) | Peak Area (%) | Retention Time (min) | |
| 4-Bromophenylacetic acid | 3.5 | 1.2 | 3.5 |
| This compound | 7.8 | 98.5 | 7.8 |
| Unknown Impurity 1 | 5.2 | 0.3 | 5.2 |
| Calculated Purity (%) | 98.5 | 99.3 | 99.7 |
Table 2: Comparison of Alternative Purification Methods on Final Purity
| Purification Method | Purity of this compound (%) |
| Column Chromatography (Silica Gel) | 99.7 |
| Recrystallization | 98.8 |
| Distillation | 97.5 |
This data demonstrates the capability of the HPLC method to resolve the main component from its key impurity, 4-bromophenylacetic acid, and other minor impurities. It also highlights how different purification techniques can yield products of varying purity.
Experimental Protocols
A detailed and validated experimental protocol is essential for reproducible and reliable results.
Validated RP-HPLC Method for Purity Assessment
This protocol outlines a general method for the purity validation of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid (e.g., 60:40 v/v)[8] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Method Validation Parameters:
The HPLC method should be validated according to ICH guidelines to ensure its suitability. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results.
Workflow and Process Diagrams
Visualizing the experimental and logical workflows can enhance understanding and implementation.
Conclusion
For the comprehensive and accurate determination of the purity of synthesized this compound derivatives, HPLC stands out as the most robust and reliable method. It provides quantitative data on the main component and a detailed profile of any process-related impurities. While other techniques can be complementary, HPLC remains the gold standard for routine quality control and validation in research and development settings. The provided experimental protocol and workflows offer a solid foundation for establishing a reliable purity assessment methodology.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. veeprho.com [veeprho.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. organic chemistry - Use of concentrated sulfuric acid in Fischer esterification - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Ethyl bromophenylacetate | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal of Ethyl 4-bromophenylacetate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of Ethyl 4-bromophenylacetate, a common reagent in organic synthesis.
Safety and Hazard Information
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and to be aware of its physical and chemical properties to mitigate risks during handling and disposal.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |
| Molecular Weight | 243.10 g/mol | [3] |
| Appearance | White solid | [2] |
| Melting Point | 29 - 33 °C (84.2 - 91.4 °F) | [2][3] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [1][3] |
| Hazard Classifications | Acute Toxicity, Oral (Category 4), Serious Eye Irritation (Category 2) | [1][2] |
Experimental Disposal Protocol
The following protocol outlines the step-by-step procedure for the safe disposal of this compound in a laboratory setting. This protocol is a synthesis of best practices derived from safety data sheets and general laboratory safety guidelines.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[2]
-
Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Avoid inhalation of dust and contact with skin and eyes.[1]
2. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, and disposable labware), in a dedicated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical and clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".
-
Do not mix with other waste streams unless compatibility has been confirmed.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials, such as strong oxidizing agents.[1]
-
The storage area should be secure and accessible only to authorized personnel.
4. Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
-
It is imperative to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
-
Do not release the chemical into the environment or dispose of it down the drain.[1][4]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling Ethyl 4-bromophenylacetate
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential safety and logistical information for handling Ethyl 4-bromophenylacetate, including personal protective equipment (PPE) guidelines, a detailed handling protocol, and a comprehensive disposal plan.
Personal Protective Equipment (PPE) and Safety Data
Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE and other essential safety data for handling this compound.
| Parameter | Recommendation/Data | Source/Citation |
| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US). | [1] |
| Hand Protection | Incidental Contact: Nitrile rubber gloves are commonly used in a laboratory setting for splash protection. Gloves should be changed immediately if contaminated. Extended Contact or Immersion: Butyl rubber or Viton gloves are recommended due to the poor resistance of nitrile to esters and halogenated hydrocarbons. No specific breakthrough time data is available for this compound. | [1] |
| Skin and Body Protection | Wear a fully buttoned laboratory coat and appropriate protective clothing to prevent skin exposure. | [1] |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not required. For large-scale operations, emergencies, or in areas with insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (type N95 or P100) and an organic vapor/acid gas cartridge is recommended. | [1] |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood, especially when heating or generating dust. Ensure that eyewash stations and safety showers are readily accessible. | [1] |
| Occupational Exposure Limits | No specific occupational exposure limits have been established for this compound. | [1] |
Experimental Protocol: Hydrolysis of this compound
This protocol details a common laboratory procedure involving this compound and outlines the necessary safety precautions at each step.
Objective: To safely perform the hydrolysis of this compound to 4-bromophenylacetic acid.
Materials:
-
This compound
-
6 N Sodium hydroxide (B78521) solution
-
2 N Hydrochloric acid
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and graduated cylinders
-
Rotary evaporator
-
pH paper
Procedure:
-
Preparation and Setup:
-
Don all required PPE as specified in the table above.
-
Set up the reaction apparatus (round-bottom flask, reflux condenser, heating mantle, and magnetic stirrer) inside a certified chemical fume hood.
-
Ensure all glassware is clean, dry, and free of defects.
-
-
Reaction:
-
Weigh the desired amount of this compound and add it to the round-bottom flask.
-
Add 1,4-dioxane to the flask to dissolve the solid.
-
Slowly add the 6 N sodium hydroxide solution to the flask while stirring.
-
Attach the reflux condenser and turn on the cooling water.
-
Heat the mixture to 60°C using the heating mantle and maintain a gentle reflux for 2 hours with continuous stirring.
-
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully adjust the pH of the solution to approximately 1 by slowly adding 2 N hydrochloric acid. Check the pH using pH paper.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate.
-
Separate the organic layer and wash it with deionized water.
-
-
Isolation and Drying:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Gravity filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude 4-bromophenylacetic acid.
-
-
Cleanup:
-
Decontaminate all glassware with an appropriate solvent.
-
Dispose of all chemical waste according to the disposal plan outlined below.
-
Clean the work area thoroughly.
-
Operational and Disposal Plan
A systematic approach to the entire lifecycle of the chemical, from acquisition to disposal, is crucial for maintaining a safe laboratory environment.
Disposal Procedures:
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Waste Segregation:
-
Do not mix halogenated organic waste with non-halogenated waste.
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, paper towels), in a designated, properly labeled hazardous waste container.
-
-
Container Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and list "this compound" as a component.
-
Include the approximate concentration and volume of the waste.
-
-
Storage:
-
Keep the waste container tightly closed when not in use.
-
Store the container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Under the Resource Conservation and Recovery Act (RCRA), this waste may be classified under the F-listed codes for spent halogenated solvents (e.g., F001, F002) if it is a spent solvent mixture.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
